Caspase-5-derived FSP (67-75)
Description
Properties
sequence |
FLIIWQNTM |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Caspase-5-derived FSP (67-75) |
Origin of Product |
United States |
Ii. Molecular Biology and Structural Context of Caspase 5
CASP5 Gene Expression and Transcriptional Regulation
The expression of the CASP5 gene is tightly controlled, with low basal levels in most tissues that can be significantly upregulated in response to specific inflammatory stimuli.
Basal Expression Patterns in Human Tissues
Under normal physiological conditions, the expression of the CASP5 gene is generally low. However, transcriptome analyses have shown detectable levels of CASP5 in tissues and cells associated with the immune system, including blood cells, the spleen, lungs, and the gastrointestinal tract (intestine and colon).
Inducible Expression Mechanisms (e.g., Lipopolysaccharide, Interferon-gamma)
The expression of CASP5 is strongly induced by bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Upon exposure to LPS, the transcription of the CASP5 gene is massively upregulated. This induction is a key step in the innate immune response to Gram-negative bacterial infections. IFN-γ also plays a significant role in regulating the expression of this gene.
Transcriptional Modulators and Regulatory Elements (e.g., NF-κB binding sites)
The promoter region of the CASP5 gene contains conserved binding sites for key transcription factors, most notably nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT). The activation of NF-κB signaling, which is a downstream effect of LPS detection by Toll-like receptor 4 (TLR4), is a primary driver of CASP5 transcription. The presence of these regulatory elements allows for a rapid and robust increase in Caspase-5 production during an inflammatory event.
Alternative Splicing Variants and Their Functional Implications
The human CASP5 gene, which is composed of 10 exons, undergoes alternative splicing to produce at least six different mRNA variants (CASP5/a through f). The two primary variants are designated CASP5/a and CASP5/b. CASP5/a includes all exons, while CASP5/b, which is structurally similar to the full-length mRNAs of CASP1 and CASP4, lacks the second exon. These splicing variations result in different protein isoforms, which may have distinct functional implications, although the specific roles of each isoform are still under investigation.
Caspase-5 Protein Structure and Domains
Like other caspases, Caspase-5 is synthesized as an inactive proenzyme, or zymogen, which requires proteolytic processing for activation.
Proenzyme (Zymogen) Configuration
The Caspase-5 proenzyme has a distinct domain architecture. It consists of an N-terminal Caspase Activation and Recruitment Domain (CARD), a central large catalytic subunit (p20), and a C-terminal small catalytic subunit (p10). The CARD domain is crucial for the protein's interaction with other molecules involved in the inflammatory signaling pathways and for its activation upon direct binding of intracellular LPS. The p20 and p10 domains together form the catalytic core of the enzyme.
Table 1: Key Regulatory Elements and Domains of Human Caspase-5
| Feature | Description | References |
|---|---|---|
| Gene | CASP5 | |
| Location | Chromosome 11q22.3 | |
| Transcriptional Inducers | Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ) | |
| Key Transcription Factors | NF-κB, STAT | |
| Protein Domains | Caspase Activation and Recruitment Domain (CARD), p20 (large subunit), p10 (small subunit) | |
| Major Splice Variants | CASP5/a, CASP5/b |
Caspase Activation and Recruitment Domain (CARD)
The N-terminus of pro-caspase-5 contains a Caspase Activation and Recruitment Domain (CARD), a crucial protein-protein interaction module. mdpi.comspandidos-publications.com The CARD is a member of the death fold superfamily of motifs, characterized by an arrangement of six to seven antiparallel alpha-helices. wikipedia.orgnih.gov This domain is essential for the activation of caspase-5. mdpi.com In the non-canonical inflammasome pathway, the CARD of caspase-5 directly binds to the lipid A moiety of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govnih.govmdpi.com This interaction is a key sensing mechanism that triggers the innate immune response. nih.gov The binding of LPS to the CARD induces a conformational change that facilitates the oligomerization of caspase-5 molecules through CARD-CARD interactions, a critical step in its activation. nih.govmdpi.com
Catalytic Subunits (p20 and p10) and Active Site Architecture
Like other caspases, Caspase-5 is synthesized as an inactive zymogen, or procaspase. nih.gov The procaspase consists of an N-terminal prodomain (containing the CARD), a large catalytic subunit (p20), and a small catalytic subunit (p10). nih.gov Upon activation, the procaspase undergoes proteolytic cleavage to remove the prodomain and separate the p20 and p10 subunits. novusbio.comnih.gov The active enzyme is a heterotetramer formed by two p20 and two p10 subunits. nih.govuniprot.org
The proteolytic activity of caspases is dependent on a catalytic dyad within the active site, which for Caspase-5 involves a key cysteine and histidine residue. mdpi.comnih.gov The active site architecture confers a stringent specificity for cleaving target proteins after an aspartic acid residue. uniprot.orgresearchgate.net While the active sites of inflammatory caspases are highly conserved, there are differences in substrate specificity. nih.gov Caspase-5 has a preferred cleavage sequence of Tyr-Val-Ala-Asp-|- but can also cleave at Asp-Glu-Val-Asp-|-. uniprot.org Its primary and most efficient substrate is Gasdermin D (GSDMD). nih.govnih.gov
Post-translational Modifications and Their Functional Consequences
The activity of caspases can be regulated by various post-translational modifications, which can either enhance or inhibit their function. nih.gov These modifications, such as phosphorylation, ubiquitination, nitrosylation, and acetylation, can alter the catalytic activity of caspases or influence their non-apoptotic roles. nih.gov While the broader landscape of caspase post-translational modifications is an active area of research, specific modifications regulating Caspase-5 are less characterized compared to other caspases. nih.govsemanticscholar.org However, it is known that the expression of the CASP5 gene is significantly upregulated in response to inflammatory stimuli like interferon-gamma and lipopolysaccharide, indicating transcriptional level regulation. nih.gov
Proteolytic Processing and Activation of Caspase-5
The activation of Caspase-5 is a tightly regulated process that ensures its potent pro-inflammatory functions are initiated only in response to specific danger signals.
Autocatalytic Mechanisms of Activation
The activation of human caspase-5 involves autoproteolysis. mdpi.com Following the binding of LPS to the CARD domain and subsequent oligomerization, the proximity of pro-caspase-5 molecules facilitates their autocatalytic cleavage. nih.govmdpi.com This autoprocessing is required for the full activation of the enzyme and its ability to cleave its primary substrate, Gasdermin D. nih.gov The cleavage separates the p20 and p10 subunits, which then assemble into the active heterotetramer. nih.govabcam.com
Processing by Other Proteases
While autocatalysis is a key activation mechanism for initiator caspases like Caspase-5, other caspases can also be involved in proteolytic cascades. For instance, some caspases are activated by other proteases to amplify the cellular response. mdpi.com In some contexts, it has been suggested that caspase-5 may interact with caspase-1, another inflammatory caspase. researchgate.net Studies have shown that in response to certain stimuli, caspase-5 can be part of inflammasome complexes that are necessary for the production of mature interleukin-1β, which is a substrate of caspase-1. novusbio.com
Induced Proximity Dimerization and Oligomerization
The central mechanism for the activation of initiator caspases is induced proximity. nih.govnih.gov For Caspase-5, this process is triggered by the binding of intracellular LPS to its CARD. nih.govmdpi.com This binding event leads to the clustering, or oligomerization, of multiple pro-caspase-5 molecules. nih.govbiorxiv.org Bringing these zymogens into close proximity is sufficient to induce their autoproteolytic processing and activation, without the need for an upstream activating protease. nih.govnih.gov This oligomerization via CARD-CARD interactions is the foundational step for the assembly of the non-canonical inflammasome. mdpi.com
Iii. Mechanisms of Caspase 5 Activation in Inflammasome Pathways
Non-Canonical Inflammasome Activation
The non-canonical inflammasome pathway is primarily defined by the activation of Caspase-5 in response to intracellular lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This pathway operates independently of the more traditionally recognized canonical inflammasome sensors.
The primary trigger for the non-canonical inflammasome pathway is the detection of LPS directly within the cytoplasm of a host cell. This intracellular sensing mechanism is a crucial component of the innate immune system's ability to recognize and respond to bacterial infections that have breached the cell membrane. When Gram-negative bacteria are engulfed by host cells, they can be lysed in the phagosome, releasing LPS into the cytosol. It is this cytosolic LPS that is directly recognized by Caspase-5, initiating the downstream signaling cascade. The presence of LPS in the cytoplasm is interpreted by the cell as a definitive sign of an intracellular bacterial invasion, triggering a potent inflammatory response aimed at eliminating the pathogen. This activation leads to the cleavage of Gasdermin D, which in turn forms pores in the cell membrane, resulting in a form of programmed cell death known as pyroptosis and the release of pro-inflammatory cytokines.
Historically, the precise mechanism of LPS sensing by the non-canonical inflammasome was unclear. It is now understood that Caspase-5 possesses a caspase activation and recruitment domain (CARD) that directly binds to the lipid A moiety of LPS. This direct interaction is a pivotal event, leading to the oligomerization and auto-activation of Caspase-5. This binding event induces a conformational change in the Caspase-5 protein, facilitating its self-cleavage and activation. Current research continues to refine our understanding of the specific structural requirements for this interaction and the downstream conformational changes that lead to full enzymatic activity.
While Caspase-5 can directly sense LPS, its activation is further regulated by upstream signaling components and adaptor proteins. These components help to facilitate the efficient recognition of LPS and the subsequent activation of the caspase. For instance, guanylate-binding proteins (GBPs) are known to play a role in liberating LPS from intracellular bacteria, making it accessible for detection by Caspase-5. These proteins can associate with and lyse vacuoles containing bacteria, thereby releasing LPS into the cytoplasm. While specific adaptor proteins that form a direct bridge between a sensor and Caspase-5 in the way that ASC does for canonical inflammasomes are not a defining feature of the non-canonical pathway, the cellular environment and the presence of other regulatory proteins are crucial for its efficient operation.
Canonical Inflammasome Context and Caspase-5 Interactions
Beyond its central role in the non-canonical pathway, Caspase-5 also engages in significant cross-talk with the canonical inflammasome pathways, modulating their activity and contributing to a more robust and integrated inflammatory response.
Caspase-5 activity is not entirely isolated from the canonical inflammasomes, which are typically activated by pattern recognition receptors such as NLRP3 and NALP1 (also known as NLRP1). There is evidence of significant interplay between the non-canonical and canonical pathways. For example, the activation of the NLRP3 inflammasome can be enhanced by the activity of Caspase-5. The potassium efflux triggered by Gasdermin D pores, a product of Caspase-5 activation, is a potent activator of the NLRP3 inflammasome. This creates a positive feedback loop where the non-canonical pathway amplifies the canonical response.
Caspase-5 Activation in Response to Sterile Signals
Sterile inflammation is an inflammatory response triggered in the absence of infection by endogenous molecules released during tissue injury or cellular stress. nih.gov These triggers, known as Damage-Associated Molecular Patterns (DAMPs), are recognized by the innate immune system, leading to the assembly of inflammasomes and the activation of inflammatory caspases, including Caspase-5. nih.govnih.gov Unlike the canonical inflammasomes that typically respond to pathogen-associated molecular patterns (PAMPs), the pathways activated by sterile signals underscore the immune system's role in responding to non-infectious insults.
Damage-Associated Molecular Patterns (DAMPs) are endogenous molecules released from damaged, stressed, or dying cells that signal danger to the innate immune system. nih.gov Upon release, DAMPs can interact with and activate pattern recognition receptors (PRRs), including those that form inflammasomes, initiating an inflammatory cascade. nih.govnih.gov This process is crucial for tissue repair and regeneration, but if unregulated, it can contribute to the pathology of various non-infectious inflammatory diseases. nih.govbiorxiv.org
The non-canonical inflammasome, which involves human Caspase-4 and Caspase-5, can be triggered by DAMPs. researchgate.netresearchgate.net This activation can lead to two primary outcomes: the cleavage of Gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis, and the activation of the NLRP3 inflammasome, which subsequently leads to the maturation and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). researchgate.netresearchgate.netnih.gov While the direct binding of a DAMP to Caspase-5 is a key activation mechanism for some sterile signals like heme, other DAMPs such as extracellular ATP can promote inflammasome activation and enhance the activity of caspases, including Caspase-5. nih.govarvojournals.orgfrontiersin.org For instance, in human retinal pigment epithelial cells, ATP stimulation significantly increases the activation of both Caspase-1 and Caspase-5. arvojournals.org
Table 1: Selected DAMPs and their Interaction with Caspase-5 Activation
| DAMP | Cellular Source | Mechanism of Caspase-5 Activation | Downstream Effects | References |
|---|---|---|---|---|
| Heme | Hemolysis of red blood cells | Acts as an intracellular trigger, engaging Caspase-5 independently of canonical inflammasomes. | Essential for IL-1β release; contributes to pyroptosis via GSDMD cleavage. | nih.gov, nih.gov, biorxiv.org, researchgate.net |
| ATP (Adenosine Triphosphate) | Released from dying or stressed cells | Enhances Caspase-5 activation, often in concert with Caspase-1, following stimulation by other pro-inflammatory signals. | Promotes IL-1β secretion and general inflammatory responses. | nih.gov, arvojournals.org, frontiersin.org |
| Mitochondrial DNA (mtDNA) | Released from damaged mitochondria | mtDNA released into the cytoplasm following GSDMD pore formation can be recognized by other sensors, perpetuating inflammation. Caspase-5 activation (via other DAMPs) can lead to GSDMD cleavage, facilitating mtDNA release. | Amplification of inflammatory signals. | oup.com |
Heme is a potent DAMP released in significant quantities during pathological conditions involving excessive hemolysis, such as sickle cell disease, malaria, and sepsis. nih.govbiorxiv.org Free extracellular heme is recognized as a danger signal that can trigger a robust inflammatory response in immune cells like macrophages. nih.govbiorxiv.org
Research has identified extracellular heme as a key sterile signal capable of engaging and activating human inflammatory caspases, including Caspase-5. nih.govnih.gov Studies using human primary macrophages have shown that while heme activates Caspase-1 through the canonical NLRP3 inflammasome, its activation of Caspase-4 and Caspase-5 occurs independently of known inflammasome complexes. nih.govnih.govresearchgate.net This suggests that heme may act as a direct intracellular trigger for these non-canonical caspases, similar to how intracellular lipopolysaccharide (LPS) directly binds and activates them. nih.gov
The activation of Caspase-5 by heme is a critical step in the subsequent inflammatory cascade. Both Caspase-4 and Caspase-5 have been shown to be essential for heme-induced IL-1β release. nih.govnih.gov This process involves the cleavage of Gasdermin D (GSDMD) by the activated caspases. nih.gov The resulting N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to pyroptotic cell death and providing a conduit for the release of mature IL-1β. nih.govmdpi.com While both caspases contribute to cytokine release, studies indicate that Caspase-4 is the primary driver of heme-induced cell death. nih.govnih.gov
Table 2: Research Findings on Heme-Induced Caspase-5 Activation
| Finding | Experimental System | Key Outcome | Significance | References |
|---|---|---|---|---|
| Heme activates Caspase-1, -4, and -5. | Human primary macrophages | Heme-induced activation of Caspase-4 and -5 is independent of canonical inflammasomes. | Identifies heme as a DAMP that engages both canonical and non-canonical inflammasome pathways. | nih.gov, nih.gov, biorxiv.org |
| Caspase-4 and -5 are essential for heme-induced IL-1β release. | Human primary macrophages | Knockdown of Caspase-4 and -5 reduces IL-1β secretion in response to heme. | Demonstrates a non-redundant role for these caspases in heme-driven sterile inflammation. | nih.gov, nih.gov |
| Heme induces cleavage of Gasdermin D (GSDMD). | M1 polarized THP-1 cells | Heme treatment results in the appearance of the cleaved, active p30 fragment of GSDMD. | Confirms the mechanism by which heme-activated caspases lead to pyroptosis and cytokine release. | nih.gov |
| Heme-induced IL-1β release is elevated in sickle cell disease. | Macrophages from patients with sickle cell disease | Macrophages from sickle cell patients show increased IL-1β release in response to heme compared to healthy controls. | Links the heme/Caspase-5 pathway to the pathophysiology of a specific human disease. | nih.gov, nih.gov |
Iv. Substrate Specificity and Downstream Signaling of Caspase 5
Identification of Caspase-5 Substrates
The identification of proteins targeted by Caspase-5 has been essential to understanding its role in host defense. While sharing some substrate overlap with other inflammatory caspases like Caspase-1 and Caspase-4, Caspase-5 exhibits distinct preferences and activities. nih.govpnas.org The primary and most well-characterized substrate is Gasdermin-D (GSDMD), but research has also revealed its ability to process several pro-inflammatory cytokines, thereby directly influencing the inflammatory response. nih.govnih.gov
The pivotal substrate of Caspase-5 in executing pyroptosis is Gasdermin-D (GSDMD). frontiersin.orgdrugbank.com Upon activation by intracellular LPS, Caspase-5 directly cleaves GSDMD between its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. drugbank.comabcam.com In humans, this cleavage occurs specifically after the aspartic acid residue at position 275 (Asp275). nih.govfrontiersin.org
This proteolytic event is a critical regulatory step. In its full-length form, GSDMD is inactive, with the C-terminal domain acting as an inhibitor of the N-terminal domain. frontiersin.orgdrugbank.com Cleavage by Caspase-5 liberates the GSDMD-N fragment from this autoinhibition. frontiersin.orgdrugbank.com The released GSDMD-N domain then translocates to the plasma membrane, where it oligomerizes and forms large pores, approximately 10-20 nanometers in diameter. frontiersin.orgfrontiersin.org
The formation of these pores has two major consequences:
Cell Lysis: The pores disrupt the integrity of the cell membrane, leading to an influx of water, cell swelling, and eventual rupture (lysis), a hallmark of pyroptosis. abcam.commdpi.com
Cytokine Release: The pores serve as conduits for the release of mature pro-inflammatory cytokines, such as IL-1β and IL-18, from the cytoplasm into the extracellular space, amplifying the inflammatory signal. nih.govfrontiersin.org
The catalytic domains of inflammatory caspases, including Caspase-5, can directly bind to GSDMD, and this interaction is crucial for efficient cleavage. nih.gov The specificity of Caspase-5 for GSDMD is a central mechanism by which the innate immune system responds to intracellular bacterial threats, leading to the elimination of infected cells and the alerting of the broader immune system. researchgate.netfrontiersin.org
Table 1: Caspase-5-Mediated Cleavage of Gasdermin-D
| Feature | Description | References |
| Substrate | Gasdermin-D (GSDMD) | frontiersin.org, drugbank.com |
| Caspase | Caspase-5 (Human) | nih.gov, abcam.com |
| Cleavage Site | After Aspartic Acid 275 (D275) | nih.gov, frontiersin.org |
| Product 1 | GSDMD N-terminal fragment (GSDMD-N) | frontiersin.org, nih.gov |
| Product 2 | GSDMD C-terminal fragment (GSDMD-C) | frontiersin.org, drugbank.com |
| Function of GSDMD-N | Pore formation in the plasma membrane | nih.gov, abcam.com |
| Downstream Effect | Pyroptosis, release of inflammatory cytokines | nih.gov, frontiersin.org |
Beyond its role in executing pyroptosis via GSDMD, Caspase-5 is also directly involved in the processing of key pro-inflammatory cytokines of the interleukin-1 (IL-1) family. nih.gov This function adds another layer to its control over the innate immune response, modulating the specific signals sent to other immune cells.
Recent studies have demonstrated that human Caspase-5 can directly cleave and activate pro-interleukin-18 (pro-IL-18). nih.gov Similar to Caspase-1, Caspase-5 processes the inactive pro-IL-18 into its mature, biologically active form. nih.govabcam.com However, the efficiency of this processing by Caspase-5 is reported to be comparatively low. nih.gov The tetrapeptide sequence adjacent to the cleavage site in the cytokine is a key determinant for its recognition and subsequent activation by inflammatory caspases. nih.gov This direct activation of IL-18, a potent inducer of interferon-gamma (IFN-γ), highlights a direct role for the non-canonical inflammasome in shaping the downstream adaptive immune response. frontiersin.orgnih.gov
The interaction between Caspase-5 and pro-interleukin-1β (pro-IL-1β) is more complex and appears to be modulatory rather than purely activational. While Caspase-1 cleaves pro-IL-1β at residue D116 to generate the highly active mature form, studies have shown that Caspase-5 cleaves pro-IL-1β at a different site, after residue D27. nih.govnih.gov This alternative cleavage results in a 27 kDa fragment that is inactive and does not signal through the IL-1 receptor. nih.govnih.gov
Therefore, instead of activating IL-1β, Caspase-5-mediated cleavage leads to its deactivation. nih.govnih.gov This suggests a mechanism to fine-tune the inflammatory response, potentially preventing excessive IL-1β-driven inflammation during a non-canonical inflammasome response. nih.gov Despite this direct deactivating cleavage, Caspase-5 activity indirectly promotes the release of active IL-1β (processed by Caspase-1) through the GSDMD pores it creates. nih.govfrontiersin.org
Research has identified pro-interleukin-1α (pro-IL-1α) as another substrate for Caspase-5. nih.govnih.govnih.gov One study reported that human Caspase-5, but not Caspase-1 or Caspase-4, can cleave pro-IL-1α. nih.govnih.gov This cleavage is thought to activate the cytokine. nih.govnih.gov This function has been linked to the senescence-associated secretory phenotype (SASP), where Caspase-5 is required for the release of cleaved, active IL-1α from senescent cells, thereby contributing to sterile inflammation. nih.govnih.gov However, it's worth noting that there are conflicting reports, with some studies suggesting IL-1α is not a direct substrate of inflammatory caspases but is instead cleaved by other proteases like calpains downstream of inflammasome activation. nih.govresearchgate.net
Table 2: Caspase-5 Interaction with Pro-Inflammatory Cytokines
| Cytokine | Caspase-5 Action | Outcome | References |
| Pro-Interleukin-18 (pro-IL-18) | Direct cleavage and activation | Generation of active IL-18 | nih.gov, nih.gov |
| Pro-Interleukin-1β (pro-IL-1β) | Cleavage at an alternative site (D27) | Deactivation/Inactivation | nih.gov, nih.gov, nih.gov |
| Pro-Interleukin-1α (pro-IL-1α) | Cleavage and activation (conflicting reports exist) | Generation of active IL-1α, contributes to SASP | nih.gov, nih.gov, nih.gov |
The landscape of Caspase-5 substrates is still being explored, and proteomic studies are beginning to reveal additional targets. While GSDMD and the IL-1 family cytokines are the most established, other proteins may also be cleaved by Caspase-5, suggesting broader functions.
Caspase-7: A proteomic screen identified and validated Caspase-7, an executioner caspase in the apoptosis pathway, as a substrate of Caspase-4. nih.gov Given the functional similarities between Caspase-4 and Caspase-5, this suggests a potential for crosstalk between the pyroptotic and apoptotic pathways, though the physiological significance of this cleavage by Caspase-5 remains to be determined. nih.govnih.gov
Cyclic GMP-AMP synthase (cGAS): During non-canonical inflammasome activation, Caspase-5 has been reported to cleave cGAS, a key sensor of cytosolic DNA. abcam.comuniprot.org This action may play a role in regulating the antiviral innate immune response. abcam.comuniprot.org
RNA Binding Proteins: Proteomic screens have identified numerous RNA binding proteins involved in splicing and gene silencing as potential substrates. nih.gov While these require further validation, their cleavage suggests that non-canonical inflammasomes might modulate gene expression at the post-transcriptional level during bacterial infections. nih.gov
It is important to note that large-scale proteomic studies have, in some cases, identified only a few substrates for Caspase-5 compared to hundreds for apoptotic caspases like Caspase-3 and Caspase-7. pnas.orgresearchgate.net This could indicate a narrower, more specialized range of functions for Caspase-5, primarily centered on the direct activation of pyroptosis and modulation of the IL-1 family cytokine response. nih.govnih.gov
Other Putative and Validated Substrates
Max Cleavage
The transcription factor Max, a central component of the Myc/Max/Mad network that governs cell growth, differentiation, and apoptosis, has been identified as a substrate for Caspase-5. nih.govportlandpress.com Research has shown that during Fas-induced apoptosis, Max is first dephosphorylated and then cleaved by caspases. nih.govportlandpress.com Caspase-5 is responsible for cleaving Max at an unconventional site, specifically after a glutamic acid residue at position 10 (sequence IEVE¹⁰↓S). nih.govportlandpress.com This cleavage is noteworthy as caspases typically cleave after aspartic acid residues.
The cleavage of Max by Caspase-5 is regulated by phosphorylation. Protein kinase CK2-mediated phosphorylation of Max at Ser-11 inhibits this cleavage, suggesting that dephosphorylation is a prerequisite for Caspase-5 to act upon Max. nih.gov This modification of Max affects the DNA-binding activity of Max/Max homodimers, indicating that Caspase-5 activity can directly impact the transcriptional regulation exerted by the Myc/Max/Mad network during apoptosis. nih.gov However, it has been noted that the in vivo physiological significance of this cleavage has not been definitively confirmed. nih.gov
cGAS Cleavage
Cyclic GMP-AMP synthase (cGAS) is a critical cytosolic DNA sensor that, upon activation, triggers the STING pathway to induce type I interferon production as part of the antiviral and antibacterial innate immune response. nih.govnih.govoup.com Caspase-5, along with other inflammatory caspases like Caspase-1 and Caspase-4, can directly cleave cGAS. nih.govnih.gov This cleavage serves as a negative regulatory mechanism, limiting the production of type I interferons during certain infections. nih.gov
Upon activation of the non-canonical inflammasome by intracellular lipopolysaccharide (LPS), Caspase-5 can cleave human cGAS at positions D140 and D157. nih.gov This action curtails the synthesis of cGAMP by cGAS, thereby dampening the downstream activation of the STING-TBK1-IRF3 signaling axis. nih.govnih.gov By inactivating cGAS, Caspase-5 helps to prevent an overzealous and potentially harmful autoimmune response that could result from prolonged interferon production, though this may occur at the cost of diminishing the immediate antiviral defense. nih.gov
Cofilin Dephosphorylation (indirect effects)
While not a direct substrate, the activity of the actin-severing protein cofilin is indirectly influenced by Caspase-5 signaling, particularly in the context of bacterial infection. Studies have shown that the ectopic expression of Caspase-5 in human macrophages restricts the growth of Legionella pneumophila. nih.gov The proposed mechanism for this restriction involves the dephosphorylation of cofilin, which would in turn modulate actin polymerization and enhance the fusion of L. pneumophila-containing vacuoles with lysosomes. nih.gov
Further supporting this indirect link, the murine ortholog of Caspase-5, Caspase-11, has been shown to interact with actin-interacting protein 1 (Aip1) to promote cofilin-mediated actin polymerization. nih.gov Caspase-1 activation has also been demonstrated to activate cofilin through the phosphatase slingshot. nih.gov These findings suggest a pathway where inflammatory caspases can remodel the actin cytoskeleton, a critical process for vesicular trafficking and pathogen clearance, though the precise signaling cascade from Caspase-5 to cofilin dephosphorylation requires further elucidation. nih.govnih.gov
Functional Consequences of Caspase-5 Proteolytic Activity
The cleavage of substrates by Caspase-5 unleashes a potent set of cellular responses, primarily centered on inflammation and host defense. These consequences are pivotal in the response to pathogenic insults, particularly from Gram-negative bacteria.
Regulation of Inflammatory Mediator Release
A primary function of Caspase-5 is to regulate the release of powerful pro-inflammatory cytokines. nih.govresearchgate.net As a key component of the non-canonical inflammasome, Caspase-5 is activated by direct binding to intracellular LPS. nih.govresearchgate.net Once active, its principal substrate is Gasdermin D (GSDMD). repec.orgresearchgate.netnih.gov Cleavage of GSDMD by Caspase-5 separates its N-terminal and C-terminal domains, liberating the N-terminal fragment to form pores in the cell membrane. nih.govresearchgate.netrepec.orgresearchgate.netnih.gov
These GSDMD pores are crucial for the unconventional secretion of mature inflammatory cytokines, namely Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govnih.govplos.org While Caspase-5 itself does not typically process pro-IL-1β and pro-IL-18 to their mature forms (a role primarily for Caspase-1), the GSDMD pore-induced potassium efflux triggers the activation of the NLRP3 canonical inflammasome, which then activates Caspase-1 for cytokine maturation. mdpi.comnih.govnih.gov
However, some studies indicate a more direct, albeit complex, role for Caspase-5 in cytokine processing. It has been reported that Caspase-5 can cleave pro-IL-1α, contributing to the senescence-associated secretory phenotype (SASP). nih.govresearchgate.netresearchgate.net There is also evidence that Caspase-4 and -5 can directly cleave pro-IL-18, though with lower efficiency than Caspase-1. nih.govnih.gov Conversely, one study suggested that Caspase-5 may cleave pro-IL-1β at an alternative site (D27) which leads to its inactivation rather than activation. nih.govresearchgate.netnih.gov This highlights the intricate and context-dependent role of Caspase-5 in orchestrating the release of inflammatory mediators. repec.org
Table 1: Caspase-5 Impact on Inflammatory Mediator Processing and Release
| Mediator | Direct/Indirect Action by Caspase-5 | Outcome | Supporting Evidence |
|---|---|---|---|
| Gasdermin D (GSDMD) | Direct Cleavage | Pore formation | Key substrate for non-canonical inflammasome; cleavage releases N-terminal domain to form pores. repec.orgresearchgate.netnih.gov |
| Interleukin-1β (IL-1β) | Indirect Release / Direct Inactivation | Release of mature form / Inactivation | GSDMD pores enable release; some evidence suggests cleavage at an inactivating site. nih.govresearchgate.netmdpi.comnih.gov |
| Interleukin-18 (IL-18) | Indirect Release / Direct Cleavage | Release of mature form | GSDMD pores enable release; can be directly cleaved with low efficiency. nih.govnih.govnih.gov |
| Interleukin-1α (IL-1α) | Direct Cleavage | Activation/Release | Cleaved by Caspase-5 but not Caspase-1; linked to senescence-associated secretory phenotype (SASP). nih.govresearchgate.netresearchgate.net |
Induction of Pyroptotic Cell Death
The most dramatic consequence of Caspase-5 activation is the induction of pyroptosis, a highly inflammatory form of programmed cell death. nih.govfrontiersin.org This process is a critical host defense mechanism against intracellular pathogens. nih.gov The entire pyroptotic pathway is initiated by the Caspase-5-mediated cleavage of GSDMD. repec.orgresearchgate.netnih.gov
Upon activation by intracellular LPS, Caspase-5 proteolytically cleaves GSDMD between its N-terminal pore-forming domain and its C-terminal repressor domain. researchgate.netmdpi.com The liberated N-terminal fragment translocates to the plasma membrane, where it oligomerizes to form large pores. nih.govplos.org These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis, releasing the cell's contents, including mature cytokines and damage-associated molecular patterns (DAMPs), into the extracellular space. frontiersin.org This explosive event serves to eliminate the replicative niche of intracellular bacteria and to robustly signal the presence of infection to the surrounding immune cells. nih.govmdpi.com
Table 2: Key Events in Caspase-5-Induced Pyroptosis
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Activation | Intracellular LPS directly binds to the CARD domain of pro-Caspase-5, inducing its activation. | Lipopolysaccharide (LPS), Caspase-5 | Active Caspase-5 protease. |
| 2. Substrate Cleavage | Active Caspase-5 cleaves Gasdermin D (GSDMD) at a specific linker region. | Caspase-5, GSDMD | Release of the GSDMD N-terminal (GSDMD-N) domain. repec.orgresearchgate.netnih.gov |
| 3. Pore Formation | The GSDMD-N domain inserts into the plasma membrane and oligomerizes to form pores. | GSDMD-N domain | Disruption of membrane integrity and ion gradients. nih.gov |
| 4. Cell Lysis | Water influx due to osmotic imbalance leads to cell swelling and rupture. | Water, ions | Inflammatory cell death (pyroptosis). frontiersin.org |
| 5. Inflammatory Release | Cellular contents, including DAMPs and mature cytokines (IL-1β, IL-18), are released. | DAMPs, IL-1β, IL-18 | Amplification of the inflammatory response. nih.govresearchgate.net |
Modulation of Cell Signaling Pathways
Beyond directly triggering pyroptosis and cytokine release, Caspase-5 activity modulates several key intracellular signaling pathways, creating a complex network of crosstalk that fine-tunes the innate immune response.
Upstream Regulation by NF-κB: The expression of the CASP5 gene is itself tightly regulated by inflammatory signals. The primary function of Caspase-5 is to respond to intracellular Gram-negative bacteria, and its expression is massively upregulated upon exposure to LPS. nih.govnovusbio.com This occurs because LPS, via Toll-like receptor 4 (TLR4), activates the NF-κB signaling pathway, which in turn drives the transcription of CASP5. nih.govnih.gov
Crosstalk with the Canonical Inflammasome: Caspase-5 is the central effector of the non-canonical inflammasome. nih.govyoutube.com Its activation and subsequent cleavage of GSDMD leads to potassium efflux, which is a potent trigger for the activation of the NLRP3 canonical inflammasome. nih.govmdpi.com This creates a two-step signaling cascade where Caspase-5 acts upstream to engage the NLRP3-ASC-Caspase-1 axis, ensuring robust processing and release of IL-1β and IL-18. nih.govnih.gov
Mutual Regulation with Caspase-1: Evidence points to a reciprocal relationship between Caspase-5 and Caspase-1. Studies in human retinal pigment epithelial cells have shown that there is mutual activation between the two caspases. nih.gov For instance, a Caspase-1-specific inhibitor was found to reduce the expression and activation of Caspase-5. Conversely, shRNA-mediated knockdown of Caspase-5 led to a decrease in Caspase-1 expression and activation. nih.gov This suggests they may work in concert to modulate inflammatory responses. nih.govmdpi.comcaltagmedsystems.co.uk
Downregulation of the cGAS-STING Pathway: As detailed in section 4.1.3.2, Caspase-5's ability to cleave cGAS directly modulates the cGAS-STING pathway. nih.govnih.gov By inactivating this key DNA sensing pathway, Caspase-5 prevents excessive type I interferon production, thereby shaping the specific character of the immune response and preventing potential immunopathology. nih.gov
Compound and Protein List
| Name | Type |
| Caspase-1 | Protein (Enzyme) |
| Caspase-4 | Protein (Enzyme) |
| Caspase-5 | Protein (Enzyme) |
| Caspase-7 | Protein (Enzyme) |
| Caspase-11 | Protein (Enzyme) |
| cGAS (cyclic GMP-AMP synthase) | Protein (Enzyme) |
| Cofilin | Protein |
| Gasdermin D (GSDMD) | Protein |
| IL-1α (Interleukin-1 alpha) | Protein (Cytokine) |
| IL-1β (Interleukin-1 beta) | Protein (Cytokine) |
| IL-18 (Interleukin-18) | Protein (Cytokine) |
| Lipopolysaccharide (LPS) | Molecule (Endotoxin) |
| Max | Protein (Transcription Factor) |
| NF-κB (Nuclear factor kappa B) | Protein (Transcription Factor) |
| NLRP3 | Protein (Sensor) |
| Protein Kinase CK2 | Protein (Enzyme) |
| STING | Protein (Adaptor) |
| TLR4 (Toll-like receptor 4) | Protein (Receptor) |
V. Cellular and Biological Functions of Caspase 5
Role in Innate Immune Response
Caspase-5 is a crucial component of the innate immune system, acting as a sensor for intracellular pathogens and initiating a rapid inflammatory response. novusbio.comnih.gov Its expression is typically low in resting cells but is significantly upregulated upon exposure to inflammatory stimuli. nih.govresearchgate.net
Anti-Bacterial Defense Mechanisms
The primary role of Caspase-5 in anti-bacterial defense is the initiation of an inflammatory response against intracellular Gram-negative bacteria. nih.govresearchgate.net This is achieved through its function as a direct sensor of lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. researchgate.netfrontiersin.org When bacteria invade the cytoplasm, Caspase-5 recognizes intracellular LPS, leading to its activation and the formation of a protein complex known as the non-canonical inflammasome. nih.govresearchgate.net
Activation of the Caspase-5 non-canonical inflammasome leads to the cleavage of a key substrate, Gasdermin D (GSDMD). nih.govresearchgate.net The N-terminal fragment of cleaved GSDMD inserts into the cell membrane, forming pores. nih.govresearchgate.netnih.gov These pores disrupt the ionic balance of the cell and allow for the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), into the extracellular space. nih.govnih.gov This process, termed pyroptosis, is a highly inflammatory form of programmed cell death that helps to clear the bacterial infection by eliminating the replicative niche of the bacteria and by recruiting other immune cells to the site of infection. nih.govfrontiersin.org
| Stimulus | Key Proteins Involved | Outcome |
| Intracellular Gram-negative bacteria | Caspase-5, Lipopolysaccharide (LPS), Gasdermin D (GSDMD) | Formation of membrane pores, release of pro-inflammatory cytokines, pyroptosis |
Response to Gram-Negative Bacteria and Endotoxins
Caspase-5 is specifically activated by the lipid A moiety of LPS, which is the endotoxin (B1171834) component of Gram-negative bacteria. researchgate.net The expression of the CASP5 gene is strongly induced by LPS through the activation of the NF-κB signaling pathway. nih.govnih.gov This upregulation ensures that cells are primed to respond to subsequent intracellular bacterial invasion. nih.gov
Upon internalization of Gram-negative bacteria, Caspase-5, along with the highly homologous Caspase-4, acts as a cytosolic sensor for LPS. frontiersin.orgresearchgate.net This recognition triggers the oligomerization and activation of Caspase-5. frontiersin.org The activated caspase then initiates the downstream signaling cascade leading to pyroptosis and the release of inflammatory mediators, which are critical for controlling the bacterial infection. frontiersin.orgnih.gov In human monocytes, this activation can be a rapid, one-step process following LPS stimulation. researchgate.net
Contribution to Programmed Cell Death Modalities
Caspase-5 is a key player in a specific type of programmed cell death that is distinct from the more widely known apoptosis.
Distinctiveness from Apoptosis Pathways
The cell death pathway initiated by Caspase-5 is pyroptosis, an inflammatory form of programmed cell death. nih.govfrontiersin.org This is fundamentally different from apoptosis, which is generally considered a non-inflammatory process. While both are forms of programmed cell death, their mechanisms and outcomes differ significantly. Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without eliciting an inflammatory response. numberanalytics.com
In contrast, pyroptosis, mediated by Caspase-5 activation and subsequent GSDMD cleavage, results in cell swelling and lysis, leading to the release of cellular contents and pro-inflammatory cytokines. nih.govnih.gov This inflammatory nature is a hallmark of the innate immune response to infection. While overexpression of Caspase-5 in some experimental systems can lead to the activation of apoptotic caspases like Caspase-3, its primary and physiological role is linked to the inflammatory pyroptotic pathway. nih.gov
| Feature | Pyroptosis (via Caspase-5) | Apoptosis |
| Primary Trigger | Intracellular pathogens (e.g., LPS) | Extrinsic or intrinsic signals (e.g., death ligands, DNA damage) |
| Key Caspases | Caspase-5, Caspase-1 | Caspase-8, Caspase-9, Caspase-3 |
| Cellular Morphology | Cell swelling, lysis, pore formation | Cell shrinkage, membrane blebbing, apoptotic bodies |
| Inflammatory Response | Highly inflammatory | Generally non-inflammatory |
Interplay with Other Cell Death Pathways (e.g., Necroptosis)
The regulation of cell death is a complex process with significant crosstalk between different pathways. While Caspase-5 is central to pyroptosis, there is interplay with other cell death modalities like necroptosis. Necroptosis is another form of regulated necrosis that is typically activated when apoptosis is inhibited.
A key regulator in the crosstalk between apoptosis and necroptosis is Caspase-8. Interestingly, Caspase-8 can suppress necroptosis by cleaving key necroptotic proteins. While Caspase-5's direct interaction with the necroptosis pathway is not as clearly defined, the broader network of caspases demonstrates a complex regulatory system where the activation of one pathway can influence another. The inflammatory nature of both pyroptosis and necroptosis suggests that these pathways may be co-regulated in certain contexts to ensure a robust host defense.
Involvement in Cellular Differentiation and Homeostasis
Beyond its well-defined role in immunity, evidence suggests Caspase-5 contributes to broader aspects of cellular function, including differentiation and the maintenance of homeostasis.
Caspases, in general, are recognized for their roles beyond cell death, participating in processes like cell proliferation, migration, and differentiation. researchgate.net While specific details on Caspase-5's role in the differentiation of various non-immune cell lineages are not extensively documented, its involvement in fundamental cellular processes points to a broader significance.
In the context of cellular homeostasis, Caspase-5 is implicated in the response to cellular stress. For instance, in human retinal pigment epithelial cells, Caspase-5 expression and activation are modulated by pro-inflammatory stimuli and endoplasmic reticulum (ER) stress inducers. nih.govarvojournals.org This suggests a role for Caspase-5 in sensing and responding to disruptions in cellular homeostasis, although its contribution to stress-induced apoptosis in these cells appears to be moderate. nih.gov Furthermore, recent research has linked the expression of CASP5 to cellular senescence, where it plays a role in establishing the IL-1α-dependent senescence-associated secretory phenotype (SASP). nih.gov The SASP is a critical aspect of cellular aging and tissue homeostasis, influencing the surrounding tissue microenvironment. This function underscores a role for Caspase-5 in the long-term maintenance of tissue health and response to aging.
Regulation of Inflammatory Processes Beyond Cell Death
Caspase-5, a member of the inflammatory caspase subfamily, plays a significant role in the innate immune response, primarily through mechanisms distinct from the induction of apoptosis. nih.govnih.gov Its functions are critically linked to the detection of intracellular pathogens and the subsequent initiation of a pro-inflammatory cascade. mdpi.comnih.gov This regulation of inflammatory processes is largely independent of its moderate ability to induce cell death when overexpressed. nih.gov
The expression of the CASP5 gene is typically low in resting cells but is significantly upregulated in response to pro-inflammatory stimuli, most notably lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.comresearchgate.net This induction is also observed with other stimuli such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.gov This transcriptional upregulation primes the cell to respond to subsequent pathogenic signals.
Caspase-5 is a key player in the non-canonical inflammasome pathway, which is activated by the presence of LPS in the cytoplasm of a cell. nih.govtandfonline.com Unlike canonical inflammasomes that rely on sensor proteins like NLRP3 to detect pathogens, Caspase-5 can directly recognize and bind to intracellular LPS via its caspase activation and recruitment domain (CARD). mdpi.comsci-hub.se This direct interaction is a critical event that distinguishes the non-canonical from the canonical inflammasome pathway.
Upon binding to LPS, Caspase-5 undergoes oligomerization and subsequent auto-activation. sci-hub.senih.gov This activation does not directly lead to the processing of pro-inflammatory cytokines in the same manner as Caspase-1. Instead, activated Caspase-5 has a specific and crucial substrate: Gasdermin D (GSDMD). mdpi.comfrontiersin.org
The activation of the non-canonical inflammasome by Caspase-5 is a central mechanism for alerting the immune system to the presence of intracellular Gram-negative bacteria that have evaded extracellular detection by receptors like Toll-like receptor 4 (TLR4). tandfonline.com
Table 1: Key Features of Caspase-5 in Non-canonical Inflammasome Activation
| Feature | Description | References |
| Activator | Intracellular Lipopolysaccharide (LPS) | mdpi.comnih.govsci-hub.se |
| Sensing Mechanism | Direct binding of LPS to the CARD of Caspase-5 | mdpi.comsci-hub.se |
| Core Function | Oligomerization and auto-activation upon LPS binding | sci-hub.senih.gov |
| Primary Substrate | Gasdermin D (GSDMD) | mdpi.comfrontiersin.org |
While Caspase-5 is not the primary processor of pro-inflammatory cytokines like pro-IL-1β and pro-IL-18, it is instrumental in their eventual release. nih.govnih.gov The primary role in the maturation of these cytokines is carried out by Caspase-1. nih.gov However, the activity of Caspase-5 is a prerequisite for their secretion in the context of the non-canonical inflammasome pathway.
Activated Caspase-5 cleaves GSDMD, leading to the formation of a pore-forming N-terminal fragment (GSDMD-N). frontiersin.org These GSDMD-N fragments insert into the plasma membrane, creating pores that disrupt the cell's ionic balance and allow for the release of cellular contents, including mature cytokines. mdpi.comnih.gov
Furthermore, the pores formed by GSDMD can lead to potassium efflux, which is a potent activator of the NLRP3 canonical inflammasome. mdpi.com This, in turn, leads to the activation of Caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms. nih.gov Therefore, Caspase-5 acts upstream of Caspase-1 activation in this pathway, creating the conditions necessary for cytokine processing and release. nih.gov Some studies have indicated a mutual activation relationship between Caspase-5 and Caspase-1, suggesting a more intricate interplay in modulating inflammatory responses. nih.gov
Table 2: Research Findings on Caspase-5 and Cytokine Regulation
| Research Finding | Experimental Context | Implication | References |
| Caspase-5 knockdown reduces TNF-α-induced IL-8 and MCP-1 secretion. | Human Retinal Pigment Epithelial (hRPE) cells | Caspase-5 is involved in the regulation of chemokine secretion in response to inflammatory stimuli. | nih.gov |
| Caspase-5 cleaves GSDMD, leading to pore formation and subsequent release of mature IL-1β. | In vitro and cellular assays | The primary mechanism of Caspase-5-mediated cytokine release is through GSDMD pore formation, not direct cytokine processing. | mdpi.comnih.gov |
| Heme can induce the activation of Caspase-5, which is essential for heme-induced IL-1β release. | Human primary macrophages | Caspase-5 can be activated by damage-associated molecular patterns (DAMPs) like heme, expanding its role beyond pathogen-associated molecular patterns (PAMPs). | nih.gov |
| Caspase-5 shows very low efficiency in cleaving pro-IL-18 and can cleave pro-IL-1β at a site leading to its inactivation. | Recombinant protein cleavage assays | Reinforces that direct, activating cleavage of pro-inflammatory cytokines is not a primary function of Caspase-5. | researchgate.net |
Vi. Caspase 5 in Disease Models Pre Clinical Focus
Role in Infectious Disease Models
Sepsis Models
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving overwhelming inflammation. frontiersin.org Caspases play a central role in the pathophysiology of sepsis. nih.gov In pre-clinical sepsis models, particularly those induced by LPS (endotoxin), the activation of the non-canonical inflammasome via caspase-11 (in mice) is a critical event. nih.govvirosin.org This leads to pyroptosis and the release of inflammatory mediators that contribute to septic shock. nih.govvirosin.org
Given that human caspases-4 and -5 are orthologs of murine caspase-11, they are implicated in the human response to sepsis. nih.gov The intracellular sensing of LPS by these caspases is considered a key target for therapeutic intervention in sepsis. nih.gov However, the development of successful caspase inhibitors for clinical use in sepsis has been challenging. nih.gov Research in animal models, such as the cecal ligation and puncture (CLP) model which mimics polymicrobial sepsis, has been crucial for understanding the complex signaling pathways involved. frontiersin.org These models have highlighted the discrepancies between murine and human immune responses, emphasizing the need for cautious interpretation when translating findings from animal studies to human sepsis. frontiersin.orgnih.gov
| Sepsis Model | Key Caspase(s) Implicated | Observed Effects | References |
|---|---|---|---|
| LPS-induced Endotoxemia | Caspase-11 (murine), Caspases-4/5 (human orthologs) | Pyroptosis, septic shock, release of inflammatory cytokines. | nih.govnih.govvirosin.org |
| Cecal Ligation and Puncture (CLP) | Caspase-1, Caspase-3, Caspase-8 | Lymphocyte apoptosis, organ dysfunction, potential for improved survival with caspase inhibition. | nih.gov |
Viral Infections (e.g., SARS-CoV-2 pathogenesis, COVID-19 sequelae)
While the primary role of caspase-5 is associated with bacterial LPS, emerging evidence suggests its involvement in viral pathogenesis as well. In the context of SARS-CoV-2 infection and COVID-19, dysregulated inflammatory responses are a hallmark of severe disease. nih.govdntb.gov.uaoutbreak.info Studies have indicated that various caspases, including inflammatory caspases, are activated during SARS-CoV-2 infection and may contribute to the associated pathology. nih.govdntb.gov.ua
Pre-clinical and clinical research suggests that SARS-CoV-2 infection can lead to the activation of multiple inflammasomes, potentially including those involving caspase-4 and -5. dntb.gov.ua This activation can result in pyroptosis, contributing to tissue damage and the excessive inflammation seen in severe COVID-19. nih.gov Furthermore, persistent activation of caspases, such as caspase-1, has been observed in patients with post-COVID-19 sequelae, also known as "long haulers". elifesciences.orgresearchgate.net Animal models are being developed to study these long-term effects and the role of caspases in their development. nih.gov
| Viral Infection | Key Caspase(s) Implicated | Potential Role in Pathogenesis | References |
|---|---|---|---|
| SARS-CoV-2 / COVID-19 | Caspase-1, Caspase-4, Caspase-5, Caspase-8 | Exacerbated inflammation, pyroptosis, tissue damage, contribution to severe disease and potential for long-term sequelae. | nih.govdntb.gov.uaoutbreak.infoelifesciences.orgresearchgate.net |
Contributions to Inflammatory and Autoimmune Disease Models
Inflammatory Bowel Disease (IBD) Models
Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. nih.gov Caspases-4 and -5 have been increasingly implicated in the pathogenesis of IBD. researchgate.netfrontiersin.orgnih.gov Studies have shown that the expression of both caspase-4 and -5 is elevated in the intestinal tissue of IBD patients, particularly during active disease, and this expression correlates with the severity of inflammation. nih.govnih.govul.ie
In murine models of colitis, such as the dextran (B179266) sulphate sodium (DSS)-induced model, the role of the non-canonical inflammasome is complex. nih.gov While caspase-11 expression is increased and appears to be protective in acute colitis models, the distinct roles of human caspases-4 and -5 are still being investigated. nih.gov Recent research suggests that caspase-5 may contribute to intestinal barrier dysfunction in IBD by downregulating E-cadherin expression. nih.gov The differences between human caspases and their murine ortholog highlight the importance of using human-relevant models to fully understand IBD pathogenesis. nih.gov
| IBD Model | Key Caspase(s) Involved | Key Findings | References |
|---|---|---|---|
| DSS-induced Colitis (murine) | Caspase-11 | Increased expression, potentially protective role in acute models. | nih.gov |
| Human IBD studies | Caspases-4, -5 | Elevated expression in inflamed tissue, correlates with disease activity and inflammation scores. Caspase-5 may contribute to barrier dysfunction. | nih.govnih.govul.ie |
Psoriasis Pathogenesis Models
Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. Recent studies have pointed to a potential role for caspases in its pathogenesis. Caspase-5 mRNA has been found to be significantly upregulated in psoriatic skin lesions compared to non-lesional skin. nih.gov
Animal models have been instrumental in exploring the mechanisms underlying psoriasis. For instance, a mouse model expressing a caspase-cleaved form of the tyrosine kinase Lyn (LynΔN) develops a chronic inflammatory syndrome that closely resembles human psoriasis. nih.gov This phenotype was found to be dependent on TNF-α and T-cells. nih.gov While this model does not directly implicate caspase-5, it highlights the potential for caspase-mediated cleavage events to drive psoriasis-like inflammation. Further research is needed to elucidate the specific role of caspase-5 in psoriasis pathogenesis, potentially through its involvement in the inflammatory cascade within skin cells.
| Psoriasis Model | Key Findings Related to Caspases | Implications | References |
|---|---|---|---|
| Human Psoriatic Skin | Upregulation of Caspase-5 mRNA in lesional skin. | Suggests a potential involvement of Caspase-5 in the inflammatory processes of psoriasis. | nih.gov |
| LynΔN Transgenic Mice | Expression of a caspase-cleaved protein induces a psoriasis-like syndrome. | Demonstrates that caspase activity can be a critical trigger for psoriatic inflammation. | nih.gov |
Rheumatoid Arthritis Models
The role of caspase-5 in the pathogenesis of rheumatoid arthritis (RA) has been explored primarily through genetic association studies and analysis of patient samples. These pre-clinical investigations suggest a link between caspase-5 and the inflammatory processes characteristic of RA.
Genetic studies in a Chinese Han population have identified specific polymorphisms in the CASP5 gene that are associated with an increased risk of developing RA. researchgate.netnih.gov One study involving 500 RA patients and 500 controls found that the rs9651713 polymorphism was linked to a higher risk of RA. researchgate.net Another study with 805 RA patients and 1095 healthy controls identified the G allele of the rs7939842 polymorphism as a potential risk factor for RA. nih.gov This association was particularly noted in individuals positive for C-reactive protein (CRP), anti-citrullinated protein antibodies (ACPA), and rheumatoid factor (RF), as well as those with higher disease activity scores. nih.gov
In addition to genetic predispositions, the expression of caspase-5 is altered in RA patients. Both plasma levels and CASP5 mRNA expression in peripheral blood mononuclear cells (PBMCs) were found to be significantly higher in RA patients compared to healthy controls. nih.govmdpi.commdpi.com This upregulation points towards the involvement of caspase-5 in the systemic inflammation that defines RA. mdpi.com While direct functional studies in animal models of arthritis are limited, these findings from human samples strongly suggest that caspase-5, as a component of the non-canonical inflammasome pathway, contributes to the inflammatory cascade in RA. researchgate.netmdpi.com
Table 1: Pre-clinical Findings of Caspase-5 in Rheumatoid Arthritis Models
| Model/Study Type | Key Findings | Implication | Reference(s) |
|---|---|---|---|
| Case-Control Study (Chinese Han Population) | The CASP5 rs9651713 and rs7939842 polymorphisms are associated with an increased risk of RA. | Suggests a genetic predisposition to RA linked to the CASP5 gene. | researchgate.netnih.gov |
| Patient Sample Analysis (PBMCs) | CASP5 mRNA expression is significantly higher in RA patients compared to healthy controls. | Indicates upregulation of caspase-5 in the inflammatory environment of RA. | nih.govmdpi.com |
| Patient Sample Analysis (Plasma) | Plasma levels of Caspase-5 protein are elevated in RA patients. | Correlates with increased gene expression and suggests a role as a potential biomarker. | nih.govmdpi.com |
Sickle Cell Disease and Heme-Induced Inflammation Models
In the context of sickle cell disease (SCD), a key pathological feature is hemolysis, which leads to an excess of free heme in circulation. nih.govnih.gov This heme acts as a damage-associated molecular pattern (DAMP), triggering inflammatory responses in monocytes and macrophages. nih.govnih.govmdpi.com Pre-clinical studies using macrophage models have demonstrated that extracellular heme engages human inflammatory caspases, including caspase-5, to mediate the release of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β). nih.govnih.gov
Research has shown that both caspase-4 and caspase-5 are essential for heme-induced IL-1β release in macrophage cell lines (THP-1) and in human primary macrophages. nih.govnih.gov The activation of caspase-4 and caspase-5 by heme occurs independently of the canonical inflammasome pathways. nih.govnih.gov Interestingly, while both caspases are required for cytokine release, caspase-4 appears to be the primary contributor to heme-induced cell death (pyroptosis). nih.govnih.govnih.gov This suggests non-redundant roles for these two caspases in response to heme. nih.govnih.gov
Furthermore, macrophages derived from patients with SCD exhibit a heightened sensitivity to heme, resulting in an even greater release of IL-1β compared to macrophages from healthy donors. nih.govaacrjournals.org This hypersensitivity may be partially explained by the observation that macrophages in SCD are often polarized towards a pro-inflammatory M1 phenotype, which shows higher caspase activity in response to heme. nih.gov These findings identify a specific mechanism where caspase-5 contributes to the sterile inflammation that exacerbates many clinical complications of SCD. mdpi.comaacrjournals.org
Table 2: Role of Caspase-5 in Heme-Induced Inflammation Models Relevant to Sickle Cell Disease
| Cellular Model | Stimulus | Key Findings | Implication | Reference(s) |
|---|---|---|---|---|
| Human Primary Macrophages | Heme | Heme activates caspase-5 independently of canonical inflammasomes. | Demonstrates a non-canonical pathway for caspase-5 activation. | nih.govnih.gov |
| Human Primary Macrophages from SCD Patients | Heme | Increased IL-1β release compared to healthy controls. | Highlights the heightened inflammatory potential in SCD. | nih.gov |
| THP-1 Macrophage Cell Line | Heme | Deficiency of either caspase-4 or caspase-5 potently blocks heme-induced IL-1β release. | Shows that both caspases are essential for this inflammatory output. | nih.gov |
| THP-1 Macrophage Cell Line | Heme | Caspase-4 deficiency, but not caspase-5 deficiency, significantly decreases heme-induced cell death. | Suggests distinct roles, with caspase-4 mediating pyroptosis and caspase-5 primarily involved in cytokine release. | nih.govnih.gov |
Implication in Non-Inflammatory Pathological Models
Glioblastoma Multiforme Progression Models
The direct role of caspase-5 in the progression of glioblastoma multiforme (GBM) is not well-characterized in pre-clinical models. Research on apoptosis and inflammation in GBM predominantly focuses on other caspases, such as the initiator caspases-8 and -9 and the executioner caspase-3. nih.gov However, caspase-5 belongs to the family of inflammatory caspases, which also includes caspase-1 and caspase-4. researchgate.net Some studies have noted that caspase-1, a close relative of caspase-5, is involved in death receptor-mediated apoptosis in human glioma cells. nih.gov This suggests that inflammatory caspases can participate in cell death pathways within brain tumors.
While specific investigations into caspase-5 are lacking, the broader inflammatory signaling pathways are known to be dysregulated in GBM and contribute to tumor growth, invasion, and therapy resistance. nih.gov Given that caspase-5's primary function is to mediate inflammatory responses and pyroptotic cell death, it could potentially influence the GBM tumor microenvironment. frontiersin.org However, without direct experimental evidence from GBM cell line or xenograft models, the specific contribution of caspase-5 to glioblastoma progression remains speculative.
Progeroid Syndromes and Inflammaging Concepts
A direct link between caspase-5 and accelerated aging has been established in a pre-clinical model derived from a family with a progeroid syndrome. researchgate.netresearchgate.netqiagen.com Individuals in this family were found to have a pathogenic variant in the CASP5 gene, leading to its depletion. researchgate.netfrontiersin.org This genetic finding provided a unique opportunity to study the effects of caspase-5 loss in a human cellular model.
To investigate the functional consequences, researchers used fibroblasts where CASP5 was knocked down to mimic the patient's genetic state. researchgate.net When these caspase-5-depleted fibroblasts were exposed to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), they exhibited a hyper-inflammatory response. researchgate.net This was characterized by a significantly higher induction (approximately 2-fold) of inflammatory factors such as IL-6, IL-1A, and IL-1β compared to control cells. researchgate.net
This finding supports the concept of "inflammaging," which posits that chronic, low-grade inflammation is a major driver of aging and age-related diseases. researchgate.net The study proposes that the long-term, intermittent hyper-inflammatory reactions resulting from caspase-5 deficiency are likely the underlying cause of the accelerated aging phenotype observed in the progeroid family. researchgate.netfrontiersin.orgresearchgate.net This suggests that caspase-5 normally plays a role in modulating or resolving inflammatory responses, and its absence leads to a detrimental, exaggerated inflammatory state that accelerates the aging process.
Table 3: Findings from a Cellular Model of a Caspase-5-Related Progeroid Syndrome
| Cellular Model | Genetic Modification | Stimulus | Key Findings | Implication | Reference(s) |
|---|---|---|---|---|---|
| Human Fibroblasts | CASP5 Knockdown (shRNA) | TNF-α | ~2-fold higher induction of IL-6, IL-1A, and IL-1β compared to controls. | Loss of caspase-5 leads to a hyper-inflammatory phenotype. | researchgate.net |
| Human Fibroblasts | CASP5 Knockdown (shRNA) | TNF-α | Increased expression of STAT1, NLRP3, and CASP1. | Suggests dysregulation of the broader inflammasome and inflammatory signaling pathways. | researchgate.net |
Acute Kidney Injury Models
In pre-clinical models of acute kidney injury (AKI), caspase-5 has been identified as a key mediator in the inflammatory cascade that drives tissue damage. AKI is often characterized by necroinflammation, involving the death of tubular epithelial cells (TECs) and subsequent inflammation driven by macrophages.
A study using macrophage and TEC co-culture models demonstrated that danger signals released from necrotic TECs activate macrophages through a specific signaling pathway involving Toll-like receptor 2 (TLR2), caspase-5, and the channel protein Pannexin 1 (Panx1). In this axis, TLR2 activation on macrophages leads to the activation of caspase-5. Caspase-5, in turn, mediates the activation of Panx1, which is required for the subsequent assembly and activation of the NLRP3 inflammasome.
The activation of this TLR2/caspase-5/Panx1 pathway in macrophages is a critical step leading to the maturation and release of pro-inflammatory cytokines, which perpetuates the cycle of inflammation and injury within the kidney. These findings position caspase-5 as a crucial link between the sensing of cellular damage (necrotic TECs) and the execution of a pro-inflammatory response by macrophages in the context of AKI.
Angiogenesis Modulation in Cellular Models
Pre-clinical research using cellular models has shown that caspase-5 can directly modulate angiogenesis, the process of forming new blood vessels. In a study using human microvascular endothelial cells (HMEC-1), the overexpression of the human full-length CASP5 gene was found to significantly promote the cells' ability to form capillary-like structures in a Matrigel assay.
The mechanism behind this pro-angiogenic effect appears to involve the modulation of key signaling pathways that regulate blood vessel formation. Western blot analysis revealed that CASP5 overexpression led to an enhanced expression of pro-angiogenic factors, including angiopoietin-2 (angpt-2) and vascular endothelial growth factor-1 (VEGF-1). Concurrently, the expression of Tie2, a receptor for angiopoietins that is often associated with vessel maturation and stability, was inhibited.
These results suggest that caspase-5 promotes angiogenesis likely by shifting the balance of signaling towards a more pro-sprouting state, characterized by increased VEGF-1 signaling and disruption of the angiopoietin/Tie2 axis. This function is distinct from its well-known role in inflammation and pyroptosis and suggests a broader involvement of caspase-5 in tissue remodeling and pathology where angiogenesis is a critical component.
Table 4: Effects of Caspase-5 Overexpression on Angiogenesis in a Cellular Model
| Cellular Model | Genetic Modification | Key Findings on Angiogenesis | Molecular Changes | Implication | Reference(s) |
|---|---|---|---|---|---|
| Human Microvascular Endothelial Cells (HMEC-1) | CASP5 Gene Overexpression | Promoted formation of capillary-like structures in Matrigel assay. | Enhanced expression of Angpt-2 and VEGF-1; Inhibited expression of Tie2. | Caspase-5 has a pro-angiogenic function, potentially by modulating the VEGF and Angiopoietin/Tie2 signaling pathways. |
Information regarding the chemical compound "Caspase-5-derived FSP (67-75)" is not available in the public domain.
Following a comprehensive search, it has been determined that there is no scientific literature or publicly accessible data detailing the specific chemical compound "Caspase-5-derived FSP (67-75)". While this designation appears in the catalogs of some chemical suppliers, indicating its availability as a likely synthetic peptide for research purposes, there is no information regarding its biological function, origin, or the significance of the "FSP" nomenclature.
The numerical designation "(67-75)" likely refers to a specific sequence of amino acids within the full-length Caspase-5 protein. However, without further details on what "FSP" represents or the specific amino acid sequence of this fragment, a substantive and scientifically accurate article focusing solely on this compound cannot be generated.
The provided outline requests detailed information on various methodological approaches for Caspase-5 research. While extensive information exists for the broader study of the Caspase-5 enzyme, applying this framework to the specific and undocumented "Caspase-5-derived FSP (67-75)" fragment would be speculative and would not adhere to the strict requirement of focusing only on the specified compound.
Therefore, the requested article cannot be produced at this time due to the absence of foundational scientific information about "Caspase-5-derived FSP (67-75)".
Vii. Methodological Approaches for Caspase 5 Research
Protein Biochemistry and Activity Assays
Immunoblotting for Zymogen Processing and Cleaved Products
Immunoblotting, or Western blotting, is a fundamental technique used to detect the processing of the inactive caspase-5 zymogen into its active, cleaved form. This method allows for the visualization of the p20 and p10 subunits, which are generated upon activation. nih.govmdpi.com The expression of caspase-5 is typically low in resting cells but is significantly upregulated upon exposure to stimuli like lipopolysaccharide (LPS). nih.govnih.gov Studies have successfully used Western blot analysis to show the cleavage of caspase-5 protein in response to various proinflammatory agents in cells like human retinal pigment epithelial (hRPE) cells. nih.gov However, it is crucial to interpret immunodetection studies of caspase-5 with caution due to potential cross-reactivity of antibodies with other caspases, such as the highly homologous caspase-4. nih.govmdpi.com
| Technique | Application in Caspase-5 Research | Key Findings | References |
| Immunoblotting (Western Blot) | Detection of pro-caspase-5 and its cleaved p20/p10 subunits. | Demonstrates activation of caspase-5 in response to stimuli like LPS and in various cell types. | nih.govmdpi.comnih.gov |
Activity-Based Probes
Activity-based probes (ABPs) are powerful tools for detecting and quantifying the enzymatic activity of caspases. nih.govmdpi.com These small molecules typically consist of a peptide recognition sequence, a reactive "warhead" that covalently binds to the active site of the enzyme, and a reporter tag, such as a fluorophore or biotin (B1667282). mdpi.comnih.gov For cysteine proteases like caspases, acyloxymethyl ketone (AOMK) is a commonly used warhead. nih.govnih.gov
The use of fluorescently tagged ABPs allows for the in situ and in vivo imaging of caspase activity. nih.gov These probes have been instrumental in monitoring the kinetics of caspase activation during apoptosis and other cellular processes. nih.gov While highly specific ABPs have been developed for several caspases, the development of probes that can distinguish between the highly similar caspase-4 and caspase-5 remains a challenge. nih.gov
| Probe Type | Mechanism | Application | References |
| Activity-Based Probes (ABPs) | Covalently bind to the active site of caspases. | Detection and quantification of active caspase-5, in situ and in vivo imaging of enzyme activity. | nih.govmdpi.comnih.gov |
| Acyloxymethyl ketone (AOMK) probes | A type of warhead used in ABPs for cysteine proteases. | Specifically targets the active site cysteine of caspases. | nih.govnih.gov |
Cellular and Ex Vivo Models
To study the function of caspase-5 in a controlled environment, researchers utilize a variety of cellular and ex vivo models.
Primary cells, isolated directly from tissues, provide a physiologically relevant system to study caspase-5. Human peripheral blood mononuclear cells (PBMCs), which include monocytes, are a key model system, as they show significant upregulation of CASP5 mRNA upon LPS stimulation. nih.gov Macrophages derived from monocytes are also extensively used to investigate the role of caspase-5 in response to bacterial components and in heme-induced inflammation. nih.govresearchgate.net Studies using these primary cells have been crucial in understanding the transcriptional regulation of caspase-5 and its role in cytokine release. nih.govresearchgate.net
Immortalized cell lines offer a more readily available and easily maintainable alternative to primary cells. The human monocytic cell line THP-1 is a widely used model to study the LPS-induced expression and activation of caspase-5. nih.gov The human colorectal adenocarcinoma cell line, Caco-2, has been employed to investigate the role of caspase-5 in the host response to bacterial outer membrane vesicles. mdpi.com Other immortalized cell lines, such as HEK293T, are used for overexpression studies to investigate the downstream effects of caspase-5 activation, including the induction of apoptosis. mdpi.comresearchgate.net
| Cell Model | Cell Type | Application in Caspase-5 Research | References |
| Primary Macrophages/Monocytes | Primary human cells | Studying LPS-induced expression, activation, and cytokine release. | nih.govnih.govresearchgate.net |
| THP-1 | Immortalized human monocytic cell line | Investigating LPS-induced upregulation and activation of caspase-5. | nih.gov |
| Caco-2 | Immortalized human colorectal adenocarcinoma cell line | Studying the role of caspase-5 in response to bacterial components. | mdpi.com |
| HEK293T | Immortalized human embryonic kidney cells | Overexpression studies to analyze caspase-5 function and downstream signaling. | mdpi.comresearchgate.net |
Caspase-5 activation is a key step in the non-canonical pathway of pyroptosis, a form of inflammatory programmed cell death. nih.govnih.gov A critical downstream event is the cleavage of Gasdermin D (GSDMD) by active caspase-5. nih.govnih.gov This cleavage releases the N-terminal domain of GSDMD, which forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.govcellsignal.com Therefore, the detection of cleaved GSDMD and the measurement of released cytokines are key indicators of caspase-5-mediated pyroptosis. nih.govcellsignal.comdovepress.com
| Pyroptosis Marker | Detection Method | Significance | References |
| GSDMD Cleavage | Immunoblotting | Direct indicator of caspase-5 enzymatic activity and initiation of pyroptosis. | nih.govnih.govcellsignal.com |
| Cytokine Release (IL-1β, IL-18) | ELISA, Multiplex Assays | Quantifies the inflammatory response downstream of pyroptosis. | nih.govcellsignal.comdovepress.com |
Structural Biology Approaches
Understanding the molecular mechanisms of caspase-5 activation and substrate recognition requires detailed three-dimensional structural information. Structural biology techniques are employed to visualize the enzyme's domains and its interactions with binding partners.
To date, there is a notable lack of experimentally determined crystal or Nuclear Magnetic Resonance (NMR) structures for human caspase-5 deposited in public databases like the Protein Data Bank (PDB). This gap in knowledge means that researchers heavily rely on predictive models. The AlphaFold database, for instance, provides a high-confidence computed structure model of caspase-5. rcsb.orggenecards.org While these models are valuable for generating hypotheses about the protein's fold and domain organization, they are not a substitute for experimental structures, which can reveal the precise atomic details of ligand binding and conformational changes upon activation.
The typical caspase structure consists of a caspase recruitment domain (CARD) and a catalytic domain, which is further processed into a large (p20) and a small (p10) subunit to form the active heterotetramer. nih.govuniprot.org Diagrams based on gene structure and sequence analysis predict the locations of the CARD and catalytic domains within caspase-5. nih.govresearchgate.netresearchgate.net However, without experimental structures of caspase-5 in its zymogen, active, and ligand-bound states, a detailed understanding of its activation mechanism and substrate specificity remains incomplete. For comparison, NMR spectroscopy has been successfully used to study other caspases, such as caspase-9, to understand their activation on large protein scaffolds like the apoptosome, highlighting the potential of this technique for future caspase-5 research. nih.gov
In the absence of experimental structures, computational modeling serves as a critical tool for investigating the interactions of caspase-5 with its binding partners. Molecular dynamics (MD) simulations and other in silico approaches are used to predict and analyze how caspase-5 recognizes ligands like LPS and substrates such as Gasdermin D (GSDMD). acs.orgnih.gov
Modeling studies, often guided by data from the murine ortholog caspase-11, have provided insights into the caspase-LPS interaction. It is hypothesized that positively charged residues within the CARD domain of caspase-4/5/11 interact with the negatively charged phosphate (B84403) groups of LPS, leading to oligomerization and activation. nih.gov In silico analysis using AlphaFold has been employed to model the interaction between the caspase-11 CARD and lipids, suggesting the CARD acts as a bipartite lipid-binding module. nih.gov Similar modeling approaches have been used to visualize how the GSDMD protein might be tagged or cleaved, providing a structural basis for its activation by inflammatory caspases. nih.gov These computational methods allow researchers to generate testable hypotheses about the specific residues and interfaces involved in caspase-5's molecular interactions, guiding future site-directed mutagenesis and functional studies.
Proteomics and High-Throughput Screening for Substrate Identification
Identifying the full range of proteins cleaved by caspase-5 is essential for understanding its biological functions beyond the well-established cleavage of GSDMD. Proteomics and high-throughput screening (HTS) methods are powerful tools for discovering novel substrates and interaction partners.
However, identifying substrates for caspase-5 has proven to be remarkably challenging. A comprehensive proteomics study that used an enzymatic N-terminal enrichment method to find caspase substrates in THP-1 monocytic cell lysates identified 82 putative substrates for caspase-1 and three for caspase-4, but none for caspase-5. nih.govnih.gov This suggests that caspase-5 may have very few substrates, be highly specific, or require specific cellular conditions or co-factors for its activity that were not replicated in the in vitro lysate system. nih.gov
Given the difficulty in substrate identification, HTS methods offer an alternative approach to probe caspase-5 function and regulation. Yeast-based screening systems have been developed to identify inhibitors or activators of caspases, including caspase-5. nih.gov These systems use a reporter gene that is activated upon cleavage of a specific target sequence by the co-expressed caspase. Such assays can be adapted to screen large chemical libraries for potential modulators of caspase-5 activity. nih.gov Other HTS platforms have been successfully used to find inhibitors for other caspases, like caspase-10, and these methodologies could be applied to caspase-5 to discover tool compounds for further biological investigation. rsc.orgnih.govbiorxiv.org
| Method | Principle | Application for Caspase-5 | Reference |
|---|---|---|---|
| Yeast-Based Reporter Assay | A co-expressed caspase cleaves a fusion protein, releasing a transcription factor that activates reporter genes (e.g., LEU2, lacZ). | Validated for detecting caspase-5 activity and suitable for HTS of inhibitors or activators. | nih.gov |
| Activation-Based HTS | Uses an engineered, activatable form of the caspase (e.g., TEV-activated) to screen for inhibitors of the zymogen or active form. | A potential strategy to identify state-specific inhibitors of pro-caspase-5. | rsc.orgnih.gov |
| Proteomic Screens (Degradomics) | Mass spectrometry-based methods to identify new N-termini generated by protease cleavage in cell lysates or cells. | Has been applied but failed to identify substrates for caspase-5 in one major study, indicating high specificity or context-dependent activity. | nih.govnih.gov |
Activity-based proteomics, also known as activity-based protein profiling (ABPP), is a powerful chemical proteomics technique used to monitor the functional state of enzymes within complex biological samples. wikipedia.orgrsc.org This method utilizes specially designed chemical probes that consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin or a fluorophore) for detection and enrichment. wikipedia.org
A key advantage of ABPP is its ability to measure enzyme activity directly, rather than just protein abundance. wikipedia.org This is particularly relevant for caspases, which exist as inactive zymogens and are activated only in response to specific stimuli. wikipedia.org An activity-based probe will only label the catalytically active form of an enzyme, providing a direct readout of its functional status.
For caspase-5 research, ABPP could be instrumental in overcoming the challenge of its low abundance and context-specific activity. By using probes that target the active site cysteine of caspases, researchers could visualize and quantify active caspase-5 in cells under different inflammatory conditions. Furthermore, competitive ABPP, where a library of compounds competes with the probe for binding to the active site, can be used to screen for and assess the selectivity of caspase-5 inhibitors directly in a native biological system. rsc.org While broad-spectrum caspase probes exist, the development of more selective probes for caspase-5 would be a significant advancement for specifically studying its activation and function.
Mass Spectrometry-Based Substrate Discovery
Mass spectrometry (MS) has become an indispensable tool in protease research, offering unparalleled sensitivity and specificity for the global identification and quantification of enzyme substrates from complex biological samples. mdpi.com These "degradomics" or "N-terminomics" approaches are designed to specifically identify the new protein N-termini generated by proteolytic cleavage events. nih.govescholarship.org Despite the power of these techniques, identifying the substrates of Caspase-5 has proven to be remarkably challenging compared to other inflammatory and apoptotic caspases. pnas.orgasm.org
The primary strategy for MS-based caspase substrate discovery involves the enzymatic labeling of protein N-termini within a cell lysate. escholarship.org In a common workflow, lysates are first treated with a purified active caspase, such as Caspase-5, to generate new cleavage products. Subsequently, an engineered enzyme, subtiligase, is used to attach a biotinylated peptide tag to all free N-termini—both the original protein N-termini and the newly generated ones. mdpi.comnih.gov The biotin-tagged proteins are then captured on streptavidin beads, digested with trypsin, and the N-terminal peptides are specifically released for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govescholarship.org This process allows for the precise identification of the amino acid sequence at the cleavage site.
Quantitative MS techniques are often integrated into this workflow to determine the efficiency and hierarchy of substrate cleavage. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is one such method, where cells are grown in media containing "light" or "heavy" isotopes of essential amino acids. nih.gov By comparing the relative abundance of labeled peptides from caspase-treated and control samples, researchers can quantify the extent of cleavage for hundreds or thousands of proteins simultaneously. escholarship.org
Despite the successful application of these methods to other caspases, large-scale proteomic screens have historically reported a striking lack of substrates for Caspase-5. asm.org A seminal 2010 study employing N-terminal enrichment proteomics to characterize inflammatory caspase substrates in THP-1 monocytic cell lysates identified numerous putative substrates for Caspase-1 and a few for Caspase-4, but failed to identify any substrates for Caspase-5. nih.govasm.org This finding underscores the unique and highly specific nature of Caspase-5 activation and substrate recognition.
Table 1. Putative Substrates Identified for Inflammatory Caspases in a Proteomic Screen This table summarizes findings from a key N-terminal enrichment mass spectrometry study on human THP-1 cell lysates treated with recombinant caspases.
| Caspase | Number of Putative Substrates Identified |
| Caspase-1 | 82 nih.gov |
| Caspase-4 | 3 nih.gov |
| Caspase-5 | 0 nih.gov |
While global, unbiased MS screens have been largely unsuccessful, a few key Caspase-5 substrates have been identified, primarily through targeted functional studies. The most critical substrate is Gasdermin-D (GSDMD), which is cleaved by Caspase-5 to initiate pyroptosis, a lytic, pro-inflammatory form of cell death. uniprot.orgnih.govnih.gov Other reported targets include pro-interleukin-1β (pro-IL-1β), which is cleaved by Caspase-5 into an inactive form, and pro-interleukin-18 (pro-IL-18). asm.orgnih.gov The specific peptide "Caspase-5-derived FSP (67-75)" is utilized as a research tool, however, its parent protein "FSP" and its initial discovery through large-scale mass spectrometry are not prominently documented in peer-reviewed literature. The study of such specific fragments is essential for dissecting the downstream effects of caspase activation.
The difficulty in identifying Caspase-5 substrates via in vitro lysate-based MS methods may stem from its stringent activation requirements. Caspase-5 is activated by direct binding to intracellular lipopolysaccharide (LPS), which induces its oligomerization and activation within a non-canonical inflammasome complex. nih.govnih.govnih.gov It is plausible that efficient substrate cleavage requires this specific activation platform, a condition not replicated by simply adding purified enzyme to a cell lysate.
Viii. Research Applications of Caspase 5 Derived Fsp 67 75
Characterization as a Specific Peptide Fragment
Caspase-5 is a member of the caspase family of cysteine proteases that play a central role in inflammation. rndsystems.com It is known to be a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.govresearchgate.net Like other caspases, Caspase-5 is synthesized as an inactive zymogen, or pro-caspase, which requires proteolytic cleavage to become active. This cleavage typically occurs at specific aspartic acid residues and results in the formation of a large (p20) and a small (p10) subunit, which then dimerize to form the active enzyme. nih.govresearchgate.netuniprot.org
The peptide fragment FSP (67-75) would be located within the pro-domain of the full-length Caspase-5 protein. The precise location of this fragment would depend on the specific isoform of Caspase-5 being considered, as alternative splicing can produce different variants. nih.govuniprot.org The human Caspase-5 gene has several isoforms, with Caspase-5/a and Caspase-5/b being the most abundant. uniprot.org The pro-domain of caspases is crucial for their activation and for mediating protein-protein interactions. Therefore, a peptide derived from this region could be instrumental in studying the initial steps of Caspase-5 activation.
Table 1: Hypothetical Localization of FSP (67-75) in Human Caspase-5
| Feature | Description |
| Protein | Caspase-5 |
| Fragment Name | FSP (67-75) |
| Hypothetical Location | Amino acid residues 67-75 |
| Domain | Pro-domain |
| Significance of Domain | Involved in protein-protein interactions and regulation of caspase activation. |
The generation of a specific peptide fragment like FSP (67-75) for research purposes would be accomplished through chemical peptide synthesis. Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides of this length. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process is automated and allows for the precise control of the peptide sequence.
Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification of the peptide is then essential to remove by-products and truncated sequences, ensuring a high-purity product for experimental use. The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide product are typically confirmed using analytical techniques such as mass spectrometry and amino acid analysis. snmjournals.org
Table 2: Standard Workflow for Peptide Synthesis and Purification
| Step | Method | Purpose |
| Synthesis | Solid-Phase Peptide Synthesis (SPPS) | To construct the desired peptide sequence. |
| Cleavage & Deprotection | Chemical Cleavage | To release the crude peptide from the solid support and remove protecting groups. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To isolate the target peptide from impurities. |
| Verification | Mass Spectrometry, Amino Acid Analysis | To confirm the correct molecular weight and amino acid composition. |
Potential as a Research Tool
Peptide fragments can be designed to act as either substrates or inhibitors of proteases like Caspase-5. A peptide that mimics the natural cleavage site of a Caspase-5 substrate could serve as a substrate mimetic in activity assays. nih.gov Caspases recognize and cleave specific tetrapeptide sequences, with a strong preference for an aspartic acid residue at the P1 position. pnas.org While the optimal cleavage motif for Caspase-5 is not as well-defined as for other caspases, it is known to cleave Gasdermin D. nih.govresearchgate.net A synthetic peptide incorporating a known or predicted cleavage site could be used to measure Caspase-5 activity in vitro.
Furthermore, by modifying the peptide sequence, it can be converted into an inhibitor. For example, replacing the P1 aspartic acid with a non-cleavable residue or adding a reactive group (a "warhead") such as fluoromethylketone (FMK) can create an irreversible inhibitor. rndsystems.comnih.gov Such peptide-based inhibitors are invaluable tools for studying the physiological roles of Caspase-5 and for validating it as a potential therapeutic target. depaul.edu
Table 3: Potential Modifications of FSP (67-75) for Functional Assays
| Modification | Purpose | Mechanism of Action |
| None (native sequence) | Control Peptide | To assess non-specific effects. |
| Inclusion of a cleavage motif | Substrate Mimetic | To be cleaved by active Caspase-5, allowing for activity measurement. |
| Addition of a warhead (e.g., FMK) | Irreversible Inhibitor | To covalently bind to the active site of Caspase-5, blocking its function. |
The pro-domain of Caspase-5 is predicted to be involved in protein-protein interactions that are essential for its activation and function. Synthetic peptides corresponding to specific regions of this domain, such as FSP (67-75), can be used to investigate these interactions. For instance, the peptide could be used in pull-down assays to identify binding partners from cell lysates. In this technique, the peptide is immobilized on beads, which are then incubated with a protein mixture. Proteins that bind to the peptide can be isolated and identified by mass spectrometry.
Alternatively, the peptide can be used in competition assays to disrupt the interaction between full-length Caspase-5 and its binding partners. By observing the effect of the peptide on these interactions, researchers can gain insight into the specific residues and domains that are critical for complex formation. The use of peptides to probe and inhibit protein-protein interactions within inflammatory signaling complexes has been demonstrated for other inflammasome components. researchgate.netnih.gov
The assembly of the inflammasome is a critical step in the inflammatory response. Caspase-5 is a key component of the non-canonical inflammasome, which assembles upon direct binding of intracellular LPS to the caspase's CARD domain. nih.govresearchgate.net Peptides derived from Caspase-5, particularly from regions involved in oligomerization or interaction with other proteins, could be used to study the dynamics of inflammasome assembly.
A peptide like FSP (67-75), if it corresponds to an interaction interface, could potentially interfere with the oligomerization of Caspase-5 or its recruitment to signaling hubs. By introducing such a peptide into cells or cell-free systems, researchers could investigate the consequences for inflammasome activation, such as the cleavage of Gasdermin D and the subsequent induction of pyroptosis. biologists.com This approach allows for a more targeted investigation of specific protein-protein interactions within the complex machinery of the inflammasome, complementing studies using genetic knockouts or full-length protein overexpression.
Investigation of the FSP (67-75) Peptide's Biological Activity
The study of specific peptide fragments from larger functional proteins is a common strategy in biomedical research to pinpoint active sites and to develop targeted therapeutic or research tools. The peptide FSP (67-75) from Caspase-5 is one such fragment that has been synthesized for research purposes.
Currently, publicly available research specifically detailing the in vitro cellular effects of the isolated Caspase-5-derived FSP (67-75) peptide on Caspase-5 pathways is not available. The majority of research has focused on the enzymatic activity of the full-length Caspase-5 protein. cymitquimica.com The activation of Caspase-5 itself is a critical step, often regulated by proinflammatory stimuli. Studies have shown that the expression of the CASP5 gene is significantly increased in the presence of LPS. cymitquimica.com This upregulation is a key event in the non-canonical inflammasome pathway.
Future research on the FSP (67-75) peptide would likely involve introducing the synthesized peptide to various cell lines and observing for any agonistic or antagonistic effects on the known functions of Caspase-5. For instance, researchers might investigate if the peptide can interfere with the LPS-induced activation of pro-caspase-5 or if it can modulate the proteolytic activity of the active enzyme.
| Potential In Vitro Research Area | Experimental Approach | Expected Outcome/Measurement |
| Interference with Caspase-5 Activation | Co-incubation of cells with LPS and FSP (67-75) peptide. | Measurement of active Caspase-5 levels (e.g., via Western blot or activity assays). |
| Modulation of Caspase-5 Substrate Cleavage | In vitro cleavage assays with recombinant Caspase-5, its substrate (e.g., GSDMD), and the FSP (67-75) peptide. | Assessment of GSDMD cleavage products. |
| Impact on Caspase-5 Expression | Treatment of cells with FSP (67-75) and subsequent analysis of CASP5 mRNA and protein levels. | Quantification of CASP5 gene and protein expression. |
This table represents potential future research directions and is not based on existing experimental data for the FSP (67-75) peptide.
Given that full-length Caspase-5 is a key mediator of inflammation, a primary area of investigation for the FSP (67-75) peptide would be its potential to modulate inflammatory responses in cellular models. Caspase-5 activation leads to the processing and release of pro-inflammatory cytokines. cymitquimica.com The full enzyme can work in concert with Caspase-1 to efficiently process pro-IL-1β.
Research into the FSP (67-75) peptide's role would involve treating immune cells, such as macrophages or monocytes, with the peptide in the presence or absence of inflammatory stimuli like LPS. The subsequent measurement of key inflammatory markers would reveal any modulatory effects.
| Inflammatory Marker | Cellular Model | Potential Effect of FSP (67-75) |
| Interleukin-1β (IL-1β) | Human Monocytes | Potential to enhance or inhibit LPS-induced IL-1β release. |
| Interleukin-18 (IL-18) | Human Macrophages | Possible modulation of pro-IL-18 cleavage and secretion. |
| Tumor Necrosis Factor-α (TNF-α) | Murine Macrophages | Investigation of effects on a key pro-inflammatory cytokine. |
| Interleukin-6 (IL-6) | Human Retinal Pigment Epithelial Cells | Assessment of impact on another cytokine involved in inflammatory responses. |
This table outlines hypothetical experimental systems to test the inflammatory modulating potential of the FSP (67-75) peptide.
Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases, including Caspase-5. cymitquimica.com The central event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by activated Caspase-5, leading to the formation of pores in the plasma membrane and subsequent cell lysis. cymitquimica.com
The potential of the FSP (67-75) peptide to modulate pyroptosis would be a significant area of research. Experiments would be designed to assess whether the peptide can either induce pyroptosis on its own or, more likely, modulate the pyroptotic process initiated by other stimuli.
| Experimental Assay | Cellular Model | Parameter Measured | Potential Finding |
| Lactate Dehydrogenase (LDH) Release Assay | Bone Marrow-Derived Macrophages (BMDMs) | LDH release as an indicator of cell lysis and pyroptosis. | Determination if FSP (67-75) enhances or inhibits LPS-induced pyroptosis. |
| GSDMD Cleavage Analysis | Human Monocytes | Western blot for the N-terminal fragment of GSDMD. | Assessment of whether the peptide interferes with Caspase-5-mediated GSDMD cleavage. |
| Propidium Iodide (PI) Staining and Microscopy | THP-1 cells | Visualization of membrane pore formation by uptake of PI. | Direct observation of the peptide's effect on cell membrane integrity during pyroptosis. |
This table describes potential experimental setups to investigate the modulatory effects of FSP (67-75) on pyroptosis.
Ix. Future Directions and Emerging Research Avenues for Caspase 5 and Its Derived Peptides
Elucidating Unexplored Substrates and Regulatory Networks of Caspase-5
A primary objective for future research is to expand the known repertoire of Caspase-5 substrates. While Gasdermin-D (GSDMD) is its most well-characterized substrate, leading to pyroptosis, others have been identified, often with lower efficiency or context-dependent cleavage. nih.govuniprot.org For instance, Caspase-5 can cleave pro-IL-1α and may deactivate pro-IL-1β, suggesting a more complex regulatory function than simple pro-inflammatory activation. nih.gov
However, comprehensive proteomic studies have yielded surprising results. One study using an enzymatic N-terminal enrichment method to screen for substrates in monocytic cell lysates treated with recombinant caspases identified 82 putative substrates for Caspase-1 but found no substrates for Caspase-5. nih.gov This suggests that Caspase-5 may have a very narrow substrate profile or that its activity is tightly regulated by specific cellular conditions, localization, or co-factors not present in the in vitro assay. nih.gov
Future investigations must leverage advanced proteomic techniques in more physiologically relevant models to uncover its complete "digestome." This includes identifying substrates in specific cell types under various inflammatory stimuli.
The regulatory network governing Caspase-5 is primarily understood through its transcriptional upregulation by lipopolysaccharide (LPS) via NF-κB signaling. nih.govmdpi.com However, post-translational regulation and its interplay with other signaling pathways remain less clear. Research indicates a potential for mutual activation with Caspase-1, suggesting its integration into larger inflammasome complexes beyond its role as a direct LPS sensor. nih.gov Untangling these complex interactions is a critical next step.
Known and Putative Substrates of Caspase-5| Substrate | Reported Outcome of Cleavage | Status | Reference |
|---|---|---|---|
| Gasdermin-D (GSDMD) | Activation, leading to pyroptosis. | Confirmed | nih.govuniprot.org |
| pro-Interleukin-1α (pro-IL-1α) | Cleavage and activation. | Putative | nih.gov |
| pro-Interleukin-18 (pro-IL-18) | Cleavage and maturation (low efficiency). | Putative | nih.govuniprot.org |
| pro-Interleukin-1β (pro-IL-1β) | Cleavage at a non-canonical site, leading to deactivation. | Putative | nih.gov |
| Global Proteome (in vitro) | No substrates identified in a specific proteomics screen. | No Hits | nih.gov |
Deeper Understanding of Caspase-5's Role in Specific Disease Pathologies (Pre-clinical)
While Caspase-5 is broadly implicated in diseases driven by Gram-negative bacteria due to its role as an LPS sensor, its specific contributions to various pathologies are an area of intense investigation. nih.govfrontiersin.org Preclinical studies are essential to dissect its function in complex diseases.
In Inflammatory Bowel Disease (IBD) , Caspase-5 expression is elevated in the intestinal stroma and correlates with inflammation scores, suggesting it is a driver of the chronic inflammation characteristic of the disease. frontiersin.org In contrast, its murine ortholog, Caspase-11, has shown a protective role in acute colitis models, underscoring the critical need for human-specific research rather than direct translation from mouse models. nih.govfrontiersin.org
In sepsis , the role of Caspase-5 is thought to be central to the excessive inflammation triggered by bacterial endotoxins. nih.govmdpi.com However, its specific contribution relative to Caspase-4 is not fully resolved. Unexpectedly, the non-canonical inflammasome has also been implicated in responses to bacteria lacking LPS, such as Ehrlichia chaffeensis, and in non-infectious inflammatory conditions, opening new avenues for research into Caspase-5's function beyond the classical LPS response. nih.gov Emerging evidence also points to a potential role in heme-driven inflammation in the context of hemolytic disorders. biorxiv.org
Preclinical Research on Caspase-5 in Disease Pathologies| Disease Area | Key Preclinical Finding / Hypothesis | Reference |
|---|---|---|
| Sepsis / Endotoxemia | Acts as a sensor for intracellular LPS, driving pyroptosis and excessive inflammation. | nih.govmdpi.com |
| Inflammatory Bowel Disease (IBD) | Expression is increased and correlates with inflammation severity in human IBD tissue. | frontiersin.org |
| Hemolytic Disorders | Required, along with Caspase-4, for heme-induced IL-1β release in macrophage models. | biorxiv.org |
| Non-Infectious Diseases | Implicated in the response to non-LPS stimuli and sterile inflammation, though mechanisms are unclear. | nih.gov |
| Progeroid Syndromes | A missense mutation in the CASP5 gene has been linked to a Werner syndrome-like disorder, but the contribution is unconfirmed. | researchgate.net |
Development of Advanced Methodologies for Studying Caspase-5 Activity In Situ
The challenge of identifying Caspase-5 substrates highlights a critical need for more sophisticated detection methods that can monitor its activity within living cells and tissues (in situ). nih.gov Traditional assays often fall short of capturing the spatiotemporal dynamics of enzyme activation. mdpi.comnih.gov
Future research will benefit from the application of cutting-edge technologies, including:
Fluorescence Resonance Energy Transfer (FRET) Sensors: Genetically encoded sensors that change their fluorescent properties upon cleavage by an active caspase, allowing for real-time visualization of activity in living cells. mdpi.comnih.gov
Activatable Probes: Small molecules or nanoparticles that are non-fluorescent or "caged" until they are cleaved by a specific caspase, turning on a fluorescent signal at the site of activity. mdpi.com This includes novel probes like self-assembling nanofibers. mdpi.com
Mass Spectrometry (MS)-based Proteomics: Advanced MS techniques can identify caspase cleavage products directly from complex biological samples, unveiling not only substrates but also post-translational modifications and regulatory networks. nih.gov
Fluorescent-Labeled Inhibitors (FLIs): These molecules bind to the active site of caspases, providing a fluorescent tag that allows for the detection and quantification of active enzyme populations in cells. mdpi.comnih.gov
Electrochemical Biosensors: Emerging sensor technologies that can detect caspase activity through electrochemical changes, offering a potential platform for highly sensitive and miniaturized detection systems. acs.org
These methods will be instrumental in overcoming the limitations of current approaches and providing a clearer picture of when, where, and how Caspase-5 is activated and what its downstream targets are in a physiological context.
Exploring the Therapeutic Potential of Caspase-5 Modulation (Pre-clinical Investigational Context, e.g., peptide inhibitors)
Given its central role in pathological inflammation, Caspase-5 is an attractive therapeutic target. nih.govmdpi.com However, the development of specific inhibitors has been challenging. To date, no drugs that specifically target Caspase-5 have been tested, and broader small-molecule caspase inhibitors have had limited success in clinical trials for other indications. nih.govmdpi.com
Preclinical investigation is focused on several strategies. One approach is the use of molecules that inhibit multiple inflammatory caspases. Several compounds developed as Caspase-1 inhibitors have been shown to also effectively inhibit Caspase-5, making them valuable tools for preclinical studies to probe the consequences of blocking this pathway. scbt.com While pan-caspase inhibitors like emricasan have been evaluated in clinical trials for liver diseases, their broad activity can be a double-edged sword, and more specific modulation is desirable. mdpi.com
An alternative strategy is to target pathways upstream or downstream of Caspase-5. This could involve inhibitors of inflammasome sensor proteins (e.g., NLRP3 inhibitors) or molecules that block the pore-forming function of the downstream effector, GSDMD. mdpi.comnih.gov Future preclinical work must focus on developing highly specific Caspase-5 inhibitors and comparing the efficacy and safety of these different approaches in relevant disease models.
Investigational Inhibitors with Activity Against Caspase-5 (Preclinical)| Inhibitor | Primary Target(s) | Reported Mechanism on Caspase-5 | Reference |
|---|---|---|---|
| Caspase-1 inhibitor I | Caspase-1, Caspase-5 | Modulates substrate recognition and stabilizes the inactive conformation. | scbt.com |
| Caspase-1 Inhibitor II | Caspase-1, Caspase-5 | Disrupts the formation of the active site through binding interactions. | scbt.com |
| Caspase-1 inhibitor VI | Caspase-1, Caspase-5 | Selectively targets the active site, exhibiting competitive inhibition. | scbt.com |
| Emricasan | Pan-caspase | General inhibition of caspase activity (not specific to Caspase-5). | mdpi.com |
Investigating the Unique Functional Contributions of Caspase-5-derived FSP (67-75) in Specific Biological Contexts
Beyond the full-length protein, specific fragments or domains of Caspase-5 may have unique biological roles. The peptide sequence FSP (67-75), corresponding to the amino acids Phe-Ser-Pro-Gln-Ser-Met-Val-Thr-Leu, is located within the N-terminal prodomain of the canonical Caspase-5 isoform. uniprot.org This region is a critical area for future functional investigation.
The N-terminal prodomain of Caspase-5 contains a Caspase Recruitment Domain (CARD). nih.govresearchgate.net CARDs are essential protein-protein interaction modules that mediate the assembly of large signaling complexes, such as the inflammasome. nih.govnih.gov The function of Caspase-5 is entirely dependent on the ability of its CARD to interact with other proteins to facilitate proximity-induced dimerization and activation.
Protein domains are generally considered to be autonomous units that can fold and stabilize independently of the rest of the polypeptide chain. wikipedia.org As an integral part of the CARD domain, the FSP (67-75) sequence would inherently contribute to the correct folding and subsequent stability of this domain. A properly folded CARD is a prerequisite for the stability of the entire inactive Caspase-5 zymogen and its readiness for activation.
Interestingly, a naturally occurring shorter isoform of Caspase-5 (Caspase-5-S) has been identified, which arises from an alternative translation initiation site at Methionine-71. uniprot.org This isoform would lack the FSPQ (67-70) portion of the peptide. The existence of this functional shorter variant suggests that the initial part of the FSP (67-75) sequence may not be absolutely essential for the basic folding and stability of the CARD domain. However, it could play a modulatory role, perhaps fine-tuning the stability of the zymogen or altering its interaction affinity with other proteins. Investigating the relative stability and activation kinetics of the full-length versus the short isoform of Caspase-5 represents a key research avenue to dissect the precise contribution of this N-terminal region.
Q & A
Q. What experimental methods are recommended to confirm the structural integrity of Caspase-5-derived FSP (67-75) in vitro?
To validate the structural integrity, use a combination of mass spectrometry (for molecular weight verification) and circular dichroism (CD) spectroscopy (to assess secondary structure). Additionally, nuclear magnetic resonance (NMR) can resolve tertiary structure details. Ensure purity via HPLC and SDS-PAGE, referencing protocols from caspase-related studies . For reproducibility, document buffer conditions (pH, temperature) and protease inhibitors to prevent degradation during handling.
Q. How can researchers distinguish Caspase-5-derived FSP (67-75) from other caspase-derived fragments in cellular assays?
Employ isoform-specific antibodies validated via knockout controls (e.g., CRISPR-Cas9-edited cell lines lacking Caspase-5). Pair this with siRNA knockdowns to confirm specificity. Fluorescence resonance energy transfer (FRET) probes designed around the FSP (67-75) cleavage site can also track fragment release dynamically in live cells .
Q. What are the standard in vitro conditions for studying the functional activity of Caspase-5-derived FSP (67-75)?
Use recombinant FSP (67-75) in buffer systems mimicking physiological pH (7.4) and ionic strength (150 mM NaCl). Include reducing agents (e.g., DTT) to maintain solubility. Activity assays should measure cleavage of synthetic substrates (e.g., Ac-WEHD-AMC) with kinetic parameters (Km, Vmax) calculated using Michaelis-Menten models. Validate results with caspase-5 inhibitors (e.g., Z-WEHD-FMK) .
Advanced Research Questions
Q. How should researchers address contradictory data on the pro-apoptotic vs. non-apoptotic roles of Caspase-5-derived FSP (67-75)?
Contradictions may arise from cell-type-specific contexts or off-target effects. Design experiments using:
- Isoform-selective inhibitors to rule out cross-reactivity with other caspases.
- Transcriptomic profiling (e.g., RNA-seq) to correlate FSP (67-75) activity with apoptotic gene networks.
- Conditional knockout models to isolate its role in specific pathways. Compare results across multiple model systems (e.g., primary cells vs. immortalized lines) .
Q. What strategies optimize the detection of low-abundance Caspase-5-derived FSP (67-75) in tissue samples?
Pre-fractionate samples using size-exclusion chromatography to enrich low-MW fragments. Use immunoprecipitation with high-affinity antibodies followed by tandem mass spectrometry (LC-MS/MS). For spatial localization, implement proximity ligation assays (PLA) or multiplex immunohistochemistry with signal amplification techniques .
Q. How can computational modeling predict the interaction partners of Caspase-5-derived FSP (67-75)?
Apply molecular docking simulations (e.g., AutoDock Vina) using the FSP (67-75) crystal structure (PDB ID if available) and libraries of known caspase substrates. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with databases like STRING or BioGRID for pathway enrichment analysis .
Methodological and Data Analysis Considerations
Q. What statistical approaches are suitable for analyzing dose-response relationships in Caspase-5-derived FSP (67-75) functional assays?
Use nonlinear regression models (e.g., log(inhibitor) vs. response curves) with software like GraphPad Prism. Account for variability by repeating experiments across biological replicates (n ≥ 3) and applying ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes to enhance reproducibility .
Q. How do researchers validate the specificity of Caspase-5-derived FSP (67-75) antibodies in immunohistochemistry?
Perform blocking peptide assays : Pre-incubate antibodies with excess FSP (67-75) peptide; signal loss confirms specificity. Use tissues from Caspase-5 knockout animals as negative controls. Combine with Western blotting to verify antibody reactivity against the expected molecular weight .
Experimental Design Challenges
Q. What controls are essential when studying Caspase-5-derived FSP (67-75) in inflammatory vs. apoptotic pathways?
Include:
- Positive controls : Cells treated with known apoptotic inducers (e.g., staurosporine) or inflammasome activators (e.g., LPS + ATP).
- Negative controls : Caspase-5-deficient cells or pharmacological inhibition.
- Dual-reporter assays : Monitor apoptosis (e.g., Annexin V) and inflammation (e.g., IL-1β ELISA) simultaneously to disentangle roles .
Q. How can researchers mitigate batch-to-batch variability in recombinant Caspase-5-derived FSP (67-75) production?
Standardize purification protocols (e.g., affinity tags, endotoxin removal steps). Use biophysical characterization (e.g., dynamic light scattering for aggregation checks) and activity normalization across batches. Share raw data and quality control metrics in public repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
